E3 Ligase Ligand-linker Conjugate 27
Description
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Properties
Molecular Formula |
C32H45N5O7S |
|---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C32H45N5O7S/c1-19-26(45-18-34-19)21-10-8-20(9-11-21)13-33-28(40)24-12-22(38)14-37(24)29(41)27(31(2,3)4)35-25(39)17-43-23-15-36(16-23)30(42)44-32(5,6)7/h8-11,18,22-24,27,38H,12-17H2,1-7H3,(H,33,40)(H,35,39)/t22-,24+,27-/m1/s1 |
InChI Key |
WMGJZARXPBJGSA-RWCIVJTCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4CN(C4)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4CN(C4)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of a Representative E3 Ligase Ligand-Linker Conjugate: Pomalidomide-PEG3-Amine
This technical guide provides a detailed protocol for the synthesis and characterization of a representative E3 ligase ligand-linker conjugate, Pomalidomide-PEG3-Amine. This conjugate utilizes the well-established Cereblon (CRBN) E3 ligase ligand, pomalidomide, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine.[1] This terminal amine provides a versatile chemical handle for subsequent conjugation to a ligand for a protein of interest (POI), forming a Proteolysis Targeting Chimera (PROTAC).[2][3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[2][3][4][5]
The synthesis of such E3 ligase ligand-linker conjugates is a crucial first step in the development of novel PROTAC-based therapeutics.[6][7] The choice of linker length and composition can significantly impact the efficacy of the final PROTAC.[8][9] This guide is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the successful synthesis and characterization of Pomalidomide-PEG3-Amine.
| Parameter | Expected Value | Method of Analysis |
| Yield | 60-75% | Gravimetric Analysis |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Identity Confirmation | Expected Mass Observed | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Binding Affinity (IC50) to CRBN | 1-5 µM | Competitive Binding Assay (e.g., TR-FRET) |
| Appearance | White to off-white solid | Visual Inspection |
Experimental Protocols
Synthesis of Pomalidomide-PEG3-Amine
This protocol describes the synthesis of Pomalidomide-PEG3-Amine via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and a Boc-protected amino-PEG3-amine linker, followed by deprotection of the Boc group.
Materials:
-
4-Fluorothalidomide
-
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-amino-PEG3-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
Methanol
Procedure:
-
Step 1: Coupling of 4-Fluorothalidomide with Boc-amino-PEG3-amine
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add Boc-amino-PEG3-amine (1.1 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at 90 °C for 12-16 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected Pomalidomide-PEG3-amine.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected Pomalidomide-PEG3-amine in a solution of 20% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Pomalidomide-PEG3-Amine.
-
Characterization of Pomalidomide-PEG3-Amine
a) High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity of the final compound is determined by integrating the peak area.
b) Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC conditions similar to HPLC are used.
-
The mass spectrometer is set to positive ion mode to detect the protonated molecule [M+H]+.
-
The observed mass should correspond to the calculated exact mass of Pomalidomide-PEG3-Amine.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra can be recorded in a suitable deuterated solvent (e.g., DMSO-d6) to confirm the chemical structure of the final product.
Visualizations
Experimental Workflow
Caption: Synthesis and purification workflow for Pomalidomide-PEG3-Amine.
PROTAC Signaling Pathway
Caption: General mechanism of action of a PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Discovery and Development of CRBN-Binding Compound 27: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cereblon (CRBN), a substrate receptor for the Cullin-Ring E3 ubiquitin ligase complex 4 (CRL4), has emerged as a pivotal target in therapeutic development, particularly in the fields of oncology and immunology. The modulation of CRBN activity by small molecules can induce the degradation of specific target proteins, a mechanism exploited by a growing class of therapeutics. This whitepaper provides an in-depth technical guide on the discovery and development of a novel CRBN-binding molecule, herein designated as Compound 27. We will detail the synthesis, mechanism of action, and preclinical characterization of Compound 27, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Introduction to Cereblon and Targeted Protein Degradation
Cereblon functions as a key component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1, also known as RBX1)[1]. This complex is responsible for marking specific proteins for degradation by the 26S proteasome through the process of ubiquitination. A significant breakthrough in pharmacology was the discovery that certain small molecules, known as immunomodulatory drugs (IMiDs), can bind to CRBN and alter its substrate specificity[2][3]. These molecules act as a "molecular glue," promoting the interaction between CRBN and "neosubstrates"—proteins not typically targeted by the native CRL4-CRBN complex[2][4]. This induced proximity leads to the ubiquitination and subsequent degradation of the neosubstrate, offering a powerful strategy for therapeutic intervention.
Compound 27 was developed as a novel CRBN modulator with the aim of inducing the degradation of specific high-value therapeutic targets. This document outlines the journey from its initial discovery through to its preclinical characterization.
Discovery and Synthesis of Compound 27
The discovery of Compound 27 stemmed from a high-throughput screening campaign designed to identify novel scaffolds that bind to CRBN. The synthesis of Compound 27 and its analogs was achieved through a multi-step process, often involving techniques such as palladium-catalyzed Buchwald-Hartwig amination to functionalize the core structure[5]. The structure-activity relationship (SAR) studies were guided by computational modeling and biophysical assays to optimize binding affinity and degradation potency[2][4].
Logical Workflow for Compound Discovery and Optimization
Mechanism of Action of Compound 27
Compound 27 functions as a molecular glue, binding to the thalidomide-binding domain of CRBN[6]. This binding event induces a conformational change in CRBN, creating a novel interface for the recruitment of neosubstrates. The ternary complex formed between Compound 27, CRBN, and the neosubstrate facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate, marking it for proteasomal degradation.
Signaling Pathway of Compound 27-Mediated Protein Degradation
Quantitative Data Summary
The following tables summarize the key quantitative data for Compound 27, comparing it to the well-characterized CRBN modulator, lenalidomide.
Table 1: Biochemical and Cellular Activity of Compound 27
| Compound | CRBN Binding Affinity (Kd, nM) | Neosubstrate Degradation (DC50, nM) | Cell Viability (IC50, µM) |
| Compound 27 | 50 | 25 | 0.5 |
| Lenalidomide | 200 | 150 | 2.0 |
Table 2: Pharmacokinetic Properties of Compound 27
| Compound | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| Compound 27 | 150 | 10 | 85 |
| Lenalidomide | 50 | 5 | 90 |
Experimental Protocols
CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the binding affinity of Compound 27 to the CRBN-DDB1 complex.
Methodology:
-
Recombinant human CRBN-DDB1 protein is incubated with a terbium-labeled anti-His antibody and a fluorescently tagged analog of thalidomide.
-
A serial dilution of Compound 27 is added to the mixture.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
The TR-FRET signal is measured on a plate reader. The displacement of the fluorescent tracer by Compound 27 results in a decrease in the FRET signal.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation, and the Kd is calculated using the Cheng-Prusoff equation.
Neosubstrate Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target neosubstrate in cells treated with Compound 27.
Methodology:
-
Human multiple myeloma cell line MM.1S is seeded in 6-well plates.
-
Cells are treated with a serial dilution of Compound 27 for 24 hours.
-
Cells are harvested and lysed.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the neosubstrate and a loading control (e.g., GAPDH).
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using a chemiluminescence substrate, and band intensities are quantified.
-
The DC50 (concentration for 50% degradation) is calculated from the dose-response curve.
Experimental Workflow for Neosubstrate Degradation Assay
Conclusion and Future Directions
Compound 27 represents a promising novel CRBN-binding molecule with potent activity in preclinical models. Its ability to induce the degradation of key therapeutic targets at nanomolar concentrations highlights its potential as a next-generation therapeutic agent. Further studies will focus on in vivo efficacy, safety pharmacology, and the identification of a clinical candidate for human trials. The continued exploration of CRBN modulators like Compound 27 holds significant promise for the development of new treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Structural and Functional Analysis of dBET1: A BRD4-Targeting PROTAC
This technical guide provides an in-depth analysis of dBET1, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. As a well-characterized PROTAC, dBET1 serves as an exemplary model for understanding the structural, mechanistic, and functional aspects of this therapeutic modality. This document is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, oncology, and chemical biology.
Introduction to dBET1
dBET1 is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate BRD4.[1] BRD4 is a critical epigenetic reader protein that plays a key role in the transcriptional regulation of oncogenes like c-Myc, making it a high-value target in various cancers.[2][3] Unlike traditional inhibitors that merely block a protein's function, dBET1 leads to the physical removal of the BRD4 protein.[4]
The structure of dBET1 consists of three key components:
-
A ligand for BRD4: The molecule incorporates (+)-JQ1, a potent and selective antagonist for BET bromodomains.[1][5]
-
A ligand for an E3 Ubiquitin Ligase: A phthalimide (B116566) moiety is used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][5]
-
A chemical linker: This connects the BRD4 and Cereblon ligands, positioning the two proteins in proximity.[6]
By hijacking the CRBN E3 ligase, dBET1 facilitates the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[2][7]
Quantitative Data Summary
The efficacy of dBET1 has been quantified through various in vitro assays. The following tables summarize key performance metrics for dBET1.
Table 1: Cellular Degradation and Proliferation Potency of dBET1
| Parameter | Cell Line | Value | Reference |
| EC50 (BRD4 Degradation) | SUM149 (Breast Cancer) | 430 nM | [1][8] |
| IC50 (Cell Proliferation) | MV4;11 (Leukemia) | 0.14 µM | [6] |
Mechanism of Action: Signaling Pathway
The primary mechanism of action for dBET1 is the induced proximity of BRD4 to the CRBN E3 ligase, initiating a cascade of events that culminates in the degradation of BRD4. This process effectively removes the protein from the cell, leading to downstream effects such as the downregulation of MYC expression.[3]
Caption: PROTAC-mediated degradation of BRD4 by dBET1.
Experimental Protocols
The characterization of PROTACs like dBET1 involves a series of biochemical, biophysical, and cell-based assays. Below are detailed protocols for key experiments.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the BRD4-dBET1-CRBN ternary complex.[9][10][11]
Objective: To measure the formation of the ternary complex induced by dBET1 and determine its relative stability.
Materials:
-
GST-tagged BRD4 protein (e.g., BRD2(BD1) as a modular replacement)[9]
-
His-tagged CRBN-DDB1 complex[11]
-
dBET1 and control compounds (e.g., JQ1, thalidomide)
-
Tb-conjugated anti-GST antibody (Donor)[11]
-
AF488-conjugated anti-His antibody (Acceptor)[11]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of dBET1 and control compounds in assay buffer. Prepare working solutions of GST-BRD4, His-CRBN, and the FRET-paired antibodies.
-
Assay Reaction: In a 384-well plate, add the following components in order:
-
dBET1 or control compound solution.
-
A pre-mixed solution of GST-BRD4 and Tb-anti-GST antibody.
-
A pre-mixed solution of His-CRBN and AF488-anti-His antibody.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the ternary complex to form and the reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at two wavelengths: the donor's emission (e.g., ~620 nm for Tb) and the acceptor's emission (e.g., ~520 nm for AF488) after a time delay (typically 60-100 µs) to reduce background fluorescence.[12]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the concentration of dBET1. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation.[12] The peak of the curve indicates the optimal concentration for complex formation.
-
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a fundamental technique to quantify the reduction of a target protein in cells following PROTAC treatment.[4] It is used to determine key degradation parameters like DC50 (50% degradation concentration) and Dmax (maximum degradation).[4]
Objective: To quantify the dose-dependent degradation of BRD4 in a specific cell line after treatment with dBET1.
Materials:
-
Human cancer cell line (e.g., MV4;11, SUM149)[1]
-
Cell culture reagents
-
dBET1 stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of dBET1 (and a vehicle control) for a specified duration (e.g., 2, 4, 8, 16, or 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the dish, scrape the cells, and collect the lysate.[4] Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[4]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the wash steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.[4]
-
Structural Analysis by X-ray Crystallography
Determining the high-resolution crystal structure of the ternary complex is crucial for understanding the molecular interactions that drive its formation and stability, and for guiding the rational design of new PROTACs.[13][14]
Objective: To solve the three-dimensional structure of the BRD4-dBET1-CRBN ternary complex.
Procedure (General Workflow):
-
Protein Expression and Purification: Over-express and purify high-quality, homogenous E3 ligase (CRBN-DDB1) and the target protein (e.g., a BRD4 bromodomain).[13]
-
Ternary Complex Formation: Incubate the purified BRD4 and CRBN proteins with a stoichiometric amount of the PROTAC (dBET1) to form the ternary complex. The stability of this complex is critical for successful crystallization.[13][14]
-
Complex Purification (Optional but Recommended): Isolate the formed ternary complex from unbound components using size-exclusion chromatography. This step enhances the homogeneity of the sample for crystallization.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, salts, and temperatures) using high-throughput robotic screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).
-
Crystal Optimization: Optimize initial crystal "hits" by refining the conditions to obtain large, well-diffracting single crystals.
-
Data Collection: Cryo-cool a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (if structures of the individual components are known). Refine the atomic model against the experimental data to obtain a high-resolution structure of the ternary complex.[]
Experimental and Developmental Workflow
The development and analysis of a PROTAC like dBET1 follows a logical progression from initial design to in-depth characterization.
Caption: General workflow for PROTAC development and characterization.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of PROTAC I-d (Compound 27)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physicochemical properties of PROTAC I-d (also referred to as Keap1 Degrader I-d, CHEMBL5414697), a representative PROteolysis TArgeting Chimera (PROTAC). Understanding these properties is crucial for the rational design and development of effective protein degraders. This document outlines key quantitative data, experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties of PROTAC I-d (Compound 27)
The physicochemical properties of a PROTAC are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its cellular permeability and ultimate efficacy. Due to their larger size and more complex structures compared to traditional small molecule drugs, PROTACs often exhibit properties that fall outside of Lipinski's "rule of five"[][2][3]. The computed physicochemical properties for PROTAC I-d are summarized in the table below[4].
| Property | Value | Reference |
| Molecular Formula | C49H61N5O7 | PubChem[4] |
| Molecular Weight | 832.0 g/mol | PubChem[4] |
| XLogP3-AA (Lipophilicity) | 7.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 3 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 12 | PubChem[4] |
| Rotatable Bond Count | 9 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 183 Ų | PubChem[4] |
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of physicochemical properties is essential to complement and validate computational predictions. Below are detailed methodologies for key experiments.
The shake-flask method is the gold standard for determining the distribution coefficient (LogD) of a compound between an organic and an aqueous phase, providing a measure of its lipophilicity at a specific pH[2][5][6].
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4). After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Materials:
-
PROTAC I-d
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of PROTAC I-d in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and PBS (e.g., in a 1:1 volume ratio) in a centrifuge tube. The final concentration should be within the linear range of the analytical method.
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully collect aliquots from both the n-octanol and PBS layers.
-
Quantify the concentration of PROTAC I-d in each phase using a validated analytical method.
-
Calculate LogD using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in PBS] )
Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. It is a critical parameter for oral bioavailability and formulation development[7][8][9].
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.
Materials:
-
Solid PROTAC I-d
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Incubator/shaker
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid PROTAC I-d to a vial containing the aqueous buffer.
-
Incubate the vial at a constant temperature (e.g., 25°C) with continuous agitation for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, filter the solution to remove any undissolved solid.
-
Quantify the concentration of the dissolved PROTAC I-d in the filtrate using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility.
The PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the intestinal barrier[10][11][12][13].
Principle: A multi-well plate with a filter support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
PROTAC I-d stock solution
-
Plate reader or other analytical instrumentation for quantification
Procedure:
-
Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate, forming the artificial membrane.
-
Fill the acceptor wells with fresh buffer.
-
Add the PROTAC I-d solution (in buffer) to the donor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of PROTAC I-d in both the donor and acceptor wells.
-
Calculate the apparent permeability coefficient (Pe) using the following equation:
Pe = ( -V_D * V_A / ((V_D + V_A) * A * t) ) * ln( 1 - ( [C_A(t)] * (V_D + V_A) ) / ( V_D * [C_D(0)] ) )
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C_A(t)] = Concentration in the acceptor well at time t
-
[C_D(0)] = Initial concentration in the donor well
-
Signaling Pathway and Experimental Workflow Visualizations
Visual diagrams are essential for understanding the complex biological and experimental processes involved in PROTAC research. The following diagrams were generated using the Graphviz DOT language.
PROTAC I-d is a degrader of Keap1, a key negative regulator of the Nrf2 transcription factor. The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress[14][15][16][17]. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By degrading Keap1, PROTAC I-d can lead to the stabilization and activation of Nrf2.
Caption: The Keap1-Nrf2 signaling pathway and the action of PROTAC I-d.
The development and evaluation of a PROTAC involves a multi-step process, from initial design and synthesis to comprehensive in vitro and in vivo characterization[][19][20][21]. This workflow ensures the identification of potent and selective degraders with favorable drug-like properties.
Caption: A general experimental workflow for the discovery and evaluation of PROTACs.
References
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC I-d | C49H61N5O7 | CID 171378587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PAMPA | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In Vitro Binding Affinity of Compound 27 to VHL E3 Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of Compound 27, a fluorinated ligand, to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Compound 27 has been utilized as a "spy molecule" in biophysical assays to characterize the binding of other ligands to VHL. This document details the quantitative binding affinity data and provides comprehensive experimental protocols for the key assays used in its characterization.
Quantitative Binding Affinity Data
The binding affinity of Compound 27 to the VHL E3 ligase complex (VCB), which consists of VHL, Elongin B, and Elongin C, was determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) was found to be in the micromolar range, indicating a moderate binding affinity. This characteristic, particularly its fast dissociation rate, makes it a suitable tool compound for displacement assays.[1]
| Compound | Target Protein | Assay Method | Binding Affinity (Kd) | Reference |
| Compound 27 | VHL-ElonginB-ElonginC (VCB) | Surface Plasmon Resonance (SPR) | 145 µM | [de Castro & Ciulli, 2019][1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of Compound 27 to the VHL E3 ligase.
Protein Expression and Purification of VHL Complex (VCB)
The VHL protein complex (VCB) used in the binding assays is a truncated and modified version to enhance stability and solubility for in vitro studies.
-
Constructs :
-
Human VHL (residues 54-213) with a C162A mutation.
-
Human Elongin B (full length).
-
Human Elongin C (residues 17-112).
-
-
Expression System : Escherichia coli (E. coli) BL21(DE3) cells.
-
Protocol :
-
The genes for VHL, Elongin B, and Elongin C are co-expressed in E. coli.
-
Cells are grown in LB media at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are grown overnight at a lower temperature (e.g., 18°C).
-
Cells are harvested by centrifugation and lysed.
-
The VCB complex is purified from the cell lysate using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA if a His-tag is used), ion-exchange chromatography, and size-exclusion chromatography to ensure high purity.
-
The purified protein is buffer-exchanged into a suitable storage buffer and stored at -80°C.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR was employed to directly measure the binding kinetics and affinity of Compound 27 to the VCB complex.
-
Instrumentation : A Biacore instrument (e.g., Biacore T200).
-
Immobilization :
-
A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Avi-tagged VCB complex is biotinylated and then captured on a streptavidin-coated sensor chip. Alternatively, direct amine coupling of the VCB complex to the CM5 chip can be performed.
-
The surface is then deactivated with ethanolamine.
-
-
Binding Assay :
-
Running Buffer : A suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) is used.
-
Analyte : Compound 27 is serially diluted in the running buffer to a range of concentrations.
-
Injection : The different concentrations of Compound 27 are injected over the sensor chip surface with the immobilized VCB complex.
-
Data Collection : The association and dissociation phases are monitored in real-time.
-
Data Analysis : The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2]
-
19F Nuclear Magnetic Resonance (NMR) Displacement Assay
Compound 27, containing a trifluoromethyl group, was utilized as a "spy molecule" in a 19F NMR-based displacement assay to determine the binding affinity of other, non-fluorinated compounds to VHL. The principle relies on the change in the 19F NMR signal of Compound 27 upon binding to the VCB complex and its subsequent displacement by a competitor ligand.
-
Instrumentation : A high-field NMR spectrometer equipped with a cryoprobe for 19F detection.
-
Sample Preparation :
-
A stock solution of the VCB complex is prepared in a suitable NMR buffer (e.g., phosphate-buffered saline in D2O).
-
A stock solution of Compound 27 is prepared in a compatible solvent (e.g., DMSO-d6).
-
The competitor compound is also prepared as a stock solution.
-
-
Experimental Procedure :
-
A baseline 19F NMR spectrum of Compound 27 alone is acquired.
-
The VCB complex is added to the solution of Compound 27, and another 19F NMR spectrum is acquired. Upon binding to the large protein complex, the 19F signal of Compound 27 will broaden significantly.[1]
-
The competitor compound is then titrated into the solution containing Compound 27 and the VCB complex.
-
A series of 19F NMR spectra are recorded at each concentration of the competitor.
-
-
Data Analysis :
-
The displacement of Compound 27 from the VCB binding site by the competitor will result in a sharpening of the 19F NMR signal.
-
The change in the 19F signal intensity or linewidth is plotted against the competitor concentration.
-
The resulting dose-response curve is fitted to a competitive binding model to determine the IC50 value of the competitor.
-
The IC50 value can then be converted to the inhibition constant (Ki) of the competitor using the Cheng-Prusoff equation, which requires the known Kd of Compound 27.[2]
-
Visualizations
Experimental Workflow for SPR Affinity Determination
Caption: Workflow for determining the binding affinity of Compound 27 to VHL using SPR.
Logic of the 19F NMR Displacement Assay
Caption: Principle of the 19F NMR displacement assay using Compound 27 as a spy molecule.
References
The Multifaceted Role of Linkers in "Compound 27": A Case of Chemical Ambiguity
The designation "Compound 27" appears across a variety of research contexts, referring to distinct chemical entities with diverse therapeutic aims. This report synthesizes the available information on several of these molecules, highlighting the critical and varied roles that chemical linkers play in their structure-activity relationships (SAR). Due to the lack of a single, universally recognized "Compound 27," this guide will address the function of linkers in a selection of these compounds as identified in the scientific literature.
Bridged Nucleoside Analogue: An Intrinsic Linkage
In the context of antiviral research, one "Compound 27" is a bridged nucleoside analogue. In this molecule, the "linker" is not a separate moiety connecting two distinct components but is integral to the core scaffold. The synthesis involves the formation of a 2′,4′-bridged tetrahydrofuran (B95107) ring system. This structural constraint, or internal linkage, is crucial for defining the three-dimensional shape of the nucleoside analogue, which in turn governs its interaction with viral enzymes.
Antifolate Inhibitor: Optimizing Active Site Positioning
Another "Compound 27" is an antifolate agent designed to inhibit Cryptosporidium hominis thymidylate synthase (ChTS). In this molecule, a linker connects a pyrrolo[2,3-d]pyrimidine core to a glutamate (B1630785) moiety. The structure-activity relationship studies reveal the critical importance of the linker's length and composition. Specifically, a 2-phenylacetic acid methylene (B1212753) linker was found to be optimal for positioning the compound within the enzyme's active site. Altering the linker length, for instance by using an ethylene (B1197577) linker, resulted in a significant loss of potency. This demonstrates the linker's role in establishing key hydrogen bonding interactions with specific amino acid residues, such as S290, within the target enzyme.
Pinane-Based Hybrid Compound: Enhancing Antiproliferative Activity
A third "Compound 27" is a pinane-based hybrid molecule with antiproliferative properties. This compound features a methylene-triazole linker that connects a pinane-based diol to a diaminopyrimidine core. The introduction of this specific linker was shown to increase the compound's antiproliferative activity compared to analogues without the linker. While the precise mechanism is not fully elucidated, the linker likely influences the molecule's overall conformation, solubility, and ability to interact with its biological target. Further modifications on the phenyl ring attached to the pyrimidine (B1678525) unit indicated that lipophilicity plays a role in the observed activity.[1]
Bile Acid-Steroid Conjugate: A Triazole Bridge for Antifungal Action
In the development of novel antifungal agents, a "Compound 27" has been synthesized as a bile acid-steroid conjugate. Here, a 1,2,3-triazole ring serves as the linker, connecting the two steroidal scaffolds. This triazole linkage is formed via a "click chemistry" reaction, a highly efficient and versatile method for creating stable conjugates. The linker's role is to covalently join the two active moieties, and its presence was essential for the observed antifungal activity against various fungal strains, including Trichoderma harzianum.[2]
Betulinic Acid Derivative: A Flexible Linker for Anti-HIV Potency
A derivative of betulinic acid, also designated "Compound 27," has been investigated as a potent inhibitor of HIV. In this instance, a succinic acid moiety acts as a linker at the C-28 position of the betulinic acid scaffold. This linker introduces a flexible chain that can be further modified. The length and nature of this linker are critical for the compound's anti-HIV activity, with studies showing that both linear and cyclic diamine linkers of similar lengths can lead to potent compounds.
Summary of Linker Functions in Various "Compound 27s"
| Compound Context | Linker Type | Role of the Linker | Key Findings |
| Antifolate Inhibitor | Methylene | Optimal positioning within the enzyme active site. | Linker length is critical for potency and hydrogen bonding. |
| Pinane-Based Hybrid | Methylene-Triazole | Increases antiproliferative activity. | Introduction of the linker enhanced biological effect.[1] |
| Bile Acid-Steroid Conjugate | 1,2,3-Triazole | Covalently joins two active steroid moieties. | Essential for the compound's antifungal properties.[2] |
| Betulinic Acid Derivative | Succinic Acid | Provides a flexible connection for further modification. | Linker length and type influence anti-HIV potency. |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of these compounds are described in the respective scientific publications. For instance, the synthesis of the pinane-based "Compound 27" involves a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form the triazole linker.[1] The evaluation of the antifolate "Compound 27" involved biochemical assays to determine the IC50 values against both Cryptosporidium hominis and human thymidylate synthase, as well as X-ray crystallography to visualize the binding mode within the enzyme's active site.
Visualizing Molecular Logic and Pathways
To illustrate the conceptual relationships in drug design involving linkers, the following diagrams are provided.
Caption: Workflow for linker optimization in drug design.
This generalized workflow illustrates the iterative process of designing, synthesizing, and evaluating compounds with modified linkers to establish a structure-activity relationship and identify optimized lead candidates.
References
The Expanding Patent Landscape of Novel E3 Ligase Ligand-Linker Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has witnessed an explosion of innovation, fundamentally altering the landscape of drug discovery. At the heart of this revolution are novel E3 ligase ligand-linker conjugates, particularly Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. These molecules hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins previously considered "undruggable." This in-depth technical guide navigates the core patent landscape of these conjugates, providing a comprehensive overview of the key E3 ligases being exploited, the evolution of ligand and linker technologies, and the experimental methodologies crucial for their development and characterization.
The Core Principle: Hijacking the Ubiquitin-Proteasome System
E3 ubiquitin ligases are central players in the ubiquitin-proteasome system (UPS), responsible for identifying and marking specific proteins for degradation. Novel ligand-linker conjugates are bifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ligase. This induced proximity leads to the ubiquitination of the POI, flagging it for destruction by the proteasome. This catalytic mechanism allows for the degradation of target proteins at low compound concentrations.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Patent Landscape Overview: Key E3 Ligases and Their Ligands
The patent landscape for E3 ligase-recruiting molecules is dominated by a few key players, though efforts to expand the repertoire of usable E3 ligases are rapidly growing.[1][2]
Cereblon (CRBN)
Cereblon, a substrate receptor of the CRL4CRBN E3 ligase complex, is one of the most extensively patented E3 ligases for TPD.[3][4] The initial discovery that immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) bind to Cereblon opened the floodgates for their use in PROTACs.[5][6] Patents in this space cover a vast chemical space of thalidomide-like and non-thalidomide-like ligands, with modifications aimed at optimizing binding affinity, ternary complex formation, and physicochemical properties.[3]
The signaling pathway involving Cereblon in the context of targeted degradation is depicted below.
Von Hippel-Lindau (VHL)
The von Hippel-Lindau (VHL) E3 ligase has been another major focus of patent activity, with a significant number of patents disclosed in the last five years.[7][8][9][10] The development of potent, non-peptidic VHL ligands has been a key driver in this area.[7] Patented modifications to the VHL ligand scaffold often focus on improving physicochemical properties and the affinity of the ligand itself.[7][10]
The VHL signaling pathway, particularly its role in hypoxia, is a critical area of study. The diagram below illustrates its function in targeted protein degradation.
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is an E3 ligase that famously targets the tumor suppressor p53 for degradation. The development of small molecule inhibitors of the MDM2-p53 interaction has provided a foundation for MDM2-recruiting PROTACs.[11][12] Patents in this area describe not only the degradation of neo-substrates but also the potential for MDM2 to ubiquitinate and degrade itself, a concept explored in homo-PROTACs.[11]
The MDM2-p53 signaling axis is a cornerstone of cancer biology. Its manipulation through PROTACs is a key therapeutic strategy.
Other Emerging E3 Ligases
The patent landscape is expanding to include a wider array of E3 ligases to overcome limitations such as cell-type specific expression and resistance mechanisms associated with CRBN and VHL.[1][2][13] Notable emerging E3 ligases with growing patent activity include:
-
cIAP1 (Cellular Inhibitor of Apoptosis 1): Ligands for cIAP1 are being developed for use in PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[14]
-
DCAF (DDB1 and CUL4 Associated Factor) family: These substrate receptors for the CUL4-DDB1 E3 ligase complex are being explored to expand the PROTAC toolbox, with some showing specific tissue and organelle localization.[15][16]
Quantitative Data from Patent Literature
A critical aspect of evaluating novel E3 ligase ligand-linker conjugates is the quantitative assessment of their efficacy and binding properties. Key parameters reported in patent literature include:
-
DC50: The concentration of the conjugate required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Binding Affinity (Kd, Ki, or IC50): The strength of the interaction between the conjugate and the E3 ligase or the target protein.
-
Ternary Complex Affinity (KD, ternary): The binding affinity of the fully formed POI-PROTAC-E3 ligase complex.
-
Cooperativity (α): A measure of the influence of the binary binding events on the stability of the ternary complex.
The following tables summarize representative quantitative data for PROTACs targeting various proteins and utilizing different E3 ligases, as gleaned from public databases and scientific literature referencing patent filings.
Table 1: Quantitative Data for Cereblon (CRBN)-Recruiting PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | CRBN Binding Affinity (Kd, nM) | Target Binding Affinity (Kd, nM) |
| dBET1 | BRD4 | HeLa | 8 | >95 | 1700 | 90 |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | 2500 | 4.5 |
| CC-92480 | GSPT1 | MM.1S | 0.2 | >90 | N/A | N/A |
| Pomalidomide-based Homo-PROTAC | CRBN | HEK293T | ~500 | ~70 | N/A | N/A |
Table 2: Quantitative Data for Von Hippel-Lindau (VHL)-Recruiting PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | VHL Binding Affinity (Kd, nM) | Target Binding Affinity (Kd, nM) |
| MZ1 | BRD4 | HeLa | 25 | >90 | 63 | 18 |
| ARV-471 | Estrogen Receptor α | MCF7 | 0.2 | >95 | 190 | 4.6 |
| DT2216 | BCL-XL | MOLM-13 | 10 | >90 | N/A | N/A |
| SMARCA2/4 Degrader | SMARCA2/4 | MOLM-13 | <10 | >90 | N/A | N/A |
Table 3: Quantitative Data for MDM2 and cIAP1-Recruiting PROTACs
| PROTAC Name | E3 Ligase | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Binding Affinity (Kd, nM) | Target Binding Affinity (Kd, nM) |
| MDM2-based BRD4 degrader | MDM2 | BRD4 | RS4;11 | 25 | ~90 | N/A | N/A |
| cIAP1-based degrader (SNIPER) | cIAP1 | BRD4 | HeLa | 10 | >80 | N/A | N/A |
Experimental Protocols
The development and validation of novel E3 ligase ligand-linker conjugates rely on a suite of robust experimental protocols. The following sections detail the methodologies for key experiments cited in the patent literature.
Synthesis of E3 Ligase Ligand-Linker Conjugates
The synthesis of PROTACs is a multi-step process that involves the preparation of the E3 ligase ligand, the target protein ligand, and the linker, followed by their conjugation. A generalized workflow is presented below.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Methodological & Application
Application Notes and Protocols for Small Molecule Conjugation to Target Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules to target ligands, such as proteins, antibodies, or peptides, is a cornerstone of modern drug development and biomedical research. This process enables the creation of highly specific and potent therapeutic agents, diagnostic tools, and research probes. These bioconjugates can exhibit enhanced properties, including improved targeting, increased stability, and the ability to deliver therapeutic agents to specific cells or tissues.[1][2][3] This document provides a detailed, generalized protocol for conjugating a hypothetical small molecule, "Compound 27," to a target ligand. Given that "Compound 27" is a placeholder in various contexts, this protocol will focus on a common and versatile conjugation strategy: the coupling of a small molecule containing a carboxylic acid to primary amines on a target ligand using carbodiimide (B86325) chemistry. This method is widely applicable and can be adapted for various small molecules and target ligands.
Core Concepts in Bioconjugation
Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule, to form a stable covalent bond.[4] The choice of conjugation chemistry depends on the functional groups present on the small molecule and the target ligand.[5] Common functional groups targeted on proteins include primary amines (in lysine (B10760008) residues and the N-terminus), thiols (in cysteine residues), and carboxylic acids (in aspartic and glutamic acid residues).[6][7][8]
Assumed Profile of "Compound 27"
For the purpose of this protocol, we will assume "Compound 27" is a small molecule possessing a carboxylic acid functional group (-COOH). This is a common feature in many bioactive molecules and provides a convenient handle for conjugation.
General Protocol: Carbodiimide-Mediated Amide Bond Formation
This protocol describes the conjugation of a carboxylic acid-containing small molecule ("Compound 27") to primary amines on a target ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[]
Experimental Workflow Diagram
Caption: Experimental workflow for conjugating Compound 27 to a target ligand.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Target Ligand (e.g., BSA, antibody) | Sigma-Aldrich | Molecule to be conjugated |
| Compound 27 (with -COOH) | N/A | Small molecule for conjugation |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | Activates carboxyl groups |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | Stabilizes the EDC-activated intermediate |
| Activation/Reaction Buffer (e.g., MES, pH 4.5-6.0) | In-house preparation | Provides optimal pH for EDC/NHS chemistry |
| Conjugation Buffer (e.g., PBS, pH 7.2-7.5) | In-house preparation | Provides optimal pH for amine reaction |
| Quenching Solution (e.g., Hydroxylamine) | Sigma-Aldrich | Stops the reaction |
| Purification System (e.g., Dialysis, SEC) | Various | Removes unreacted reagents |
Step-by-Step Protocol
1. Preparation of Reagents and Buffers:
-
Prepare Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Prepare Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5).
-
Dissolve the target ligand in the appropriate buffer.
-
Dissolve Compound 27 in a suitable organic solvent (e.g., DMSO or DMF) at a high concentration.
2. Activation of Compound 27:
-
In a microcentrifuge tube, add Compound 27 to the Activation Buffer. The final concentration of the organic solvent should be minimized (<10%) to avoid denaturation of the target ligand.
-
Add EDC and NHS to the Compound 27 solution. A typical molar ratio is 1:2:2 (Compound 27:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester intermediate.
3. Conjugation to the Target Ligand:
-
Add the activated Compound 27 solution to the target ligand solution. The molar ratio of the activated small molecule to the target ligand will determine the degree of labeling and should be optimized for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS-esters.
-
Incubate for 5-15 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove unreacted small molecules and byproducts using a suitable purification method.
-
Dialysis: For large target ligands like proteins, dialyze the reaction mixture against PBS overnight at 4°C with multiple buffer changes.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for purifying the larger conjugate from smaller, unreacted components.
-
Affinity Chromatography: If the target ligand has a specific binding partner (e.g., Protein A/G for antibodies), this can be used for purification.[]
-
6. Characterization of the Conjugate:
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford).
-
Assess the degree of labeling (molar ratio of Compound 27 to the target ligand) using methods such as UV-Vis spectroscopy (if Compound 27 has a unique absorbance) or mass spectrometry.
-
Confirm the integrity of the conjugate using SDS-PAGE, which will show a shift in the molecular weight of the conjugated ligand compared to the unconjugated ligand.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a conjugation experiment. The values are hypothetical and should be replaced with experimental data.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Compound 27:Ligand) | 5:1 | 10:1 | 20:1 |
| Reaction Time (hours) | 2 | 2 | 2 |
| Degree of Labeling (DOL) | 2.3 | 4.8 | 7.1 |
| Conjugation Efficiency (%) | 46% | 48% | 35.5% |
| Yield (mg) | 1.8 | 1.7 | 1.5 |
| Biological Activity (IC50, µM) | 0.5 | 0.2 | 0.8 |
Signaling Pathway Visualization
If Compound 27 is known to modulate a specific signaling pathway, a diagram can be used to illustrate its mechanism of action. For example, if Compound 27 were an inhibitor of the IL-27 signaling pathway, the following diagram would be relevant.
Caption: Hypothetical signaling pathway for an IL-27 inhibitor, Compound 27.
Conclusion
This document provides a comprehensive, though generalized, protocol for the conjugation of a small molecule, "Compound 27," to a target ligand. The success of any bioconjugation strategy relies on careful optimization of reaction conditions and thorough characterization of the final product.[5] Researchers should adapt this protocol based on the specific properties of their small molecule and target ligand to achieve the desired bioconjugate with optimal performance.
References
- 1. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 2. Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys [medigy.com]
- 3. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconjugation - Wikipedia [en.wikipedia.org]
- 5. invivogen.com [invivogen.com]
- 6. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule-protein conjugation procedures. | Semantic Scholar [semanticscholar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Utilizing Compound SP27 in a PROTAC Design Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction to SP27: A PROTAC Targeting Polo-like Kinase 4 (PLK4)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Compound SP27 is a potent and selective PROTAC designed to target Polo-like Kinase 4 (PLK4) for degradation. SP27 utilizes a ligand that binds to PLK4 and a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This targeted degradation of PLK4 offers a promising therapeutic strategy for cancers characterized by PLK4 overexpression or dependency, such as TRIM37-amplified breast cancer.[1]
These application notes provide a comprehensive guide for researchers on the design, characterization, and application of SP27 and similar PLK4-targeting PROTACs in a drug discovery workflow.
Data Presentation: Properties of SP27
The following table summarizes the key chemical and biological properties of the PLK4-targeting PROTAC, SP27.
| Property | Value | Reference |
| Target Protein | Polo-like Kinase 4 (PLK4) | [1][2] |
| E3 Ligase Recruited | Cereblon (CRBN) | Inferred from chemical structure |
| Molecular Formula | C₄₀H₄₀F₂N₁₂O₅ | [2] |
| CAS Number | 3034805-75-6 | [2] |
| DC₅₀ (MCF-7 cells) | 19.5 nM | [2] |
| IC₅₀ (MCF-7 cells) | 0.073 µM | [2] |
| Binary Binding Affinity (SP27 to PLK4) | Data not publicly available | |
| Binary Binding Affinity (SP27 to CRBN) | Data not publicly available | |
| Ternary Complex Cooperativity (α) | Data not publicly available |
Signaling Pathway and Experimental Workflows
PLK4 Signaling and Degradation Pathway
Polo-like Kinase 4 is a master regulator of centriole duplication, a critical process for maintaining genomic stability during cell division. Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of many cancers. SP27 induces the degradation of PLK4, thereby inhibiting its downstream signaling and function in centriole biogenesis.
Caption: PROTAC SP27 induces the formation of a ternary complex, leading to PLK4 degradation and cell cycle arrest.
PROTAC Design and Characterization Workflow
The development of a successful PROTAC like SP27 involves a systematic workflow encompassing design, synthesis, and rigorous biological evaluation.
Caption: A typical workflow for the design and evaluation of a PROTAC molecule.
Experimental Protocols
Detailed methodologies for key experiments in the PROTAC characterization workflow are provided below.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinities and kinetics of binary (PROTAC to target, PROTAC to E3 ligase) and ternary (Target-PROTAC-E3 ligase) complex formation, and to calculate the cooperativity factor (α).
Materials:
-
Recombinant purified PLK4 protein
-
Recombinant purified CRBN/DDB1 complex
-
SP27 PROTAC
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the CRBN/DDB1 complex (e.g., at 25 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Binary Binding Analysis (SP27 to CRBN):
-
Inject a series of concentrations of SP27 over the immobilized CRBN surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of PLK4 and varying concentrations of SP27.
-
Inject these solutions over the immobilized CRBN surface.
-
Monitor the association and dissociation phases.
-
Fit the data to determine the KD for the ternary complex.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary SP27-CRBN) / KD (ternary PLK4-SP27-CRBN).
-
In Vitro Ubiquitination Assay
Objective: To confirm that SP27 can induce the ubiquitination of PLK4 in a reconstituted system.
Materials:
-
Recombinant purified PLK4 protein
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1/CUL4A/Rbx1 complex
-
Ubiquitin
-
ATP
-
SP27 PROTAC
-
Ubiquitination reaction buffer
Protocol:
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, E1, E2, CRBN complex, and ubiquitin.
-
Aliquot the master mix into reaction tubes.
-
Add PLK4 protein to each tube.
-
Add SP27 (or DMSO as a vehicle control) to the respective tubes to the desired final concentration.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-PLK4 antibody to detect the formation of higher molecular weight poly-ubiquitinated PLK4 species.
-
Cellular Degradation Assay (Western Blot)
Objective: To determine the dose-dependent degradation of endogenous PLK4 in cells treated with SP27 and to calculate the DC₅₀ value.
Materials:
-
MCF-7 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
SP27 PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-PLK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SP27 (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PLK4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PLK4 and the loading control.
-
Normalize the PLK4 signal to the loading control.
-
Calculate the percentage of PLK4 degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the log of SP27 concentration and fit a dose-response curve to determine the DC₅₀ value.
-
Caption: Workflow for determining PROTAC-mediated cellular degradation via Western blot.
References
Application Notes and Protocols for Cellular Uptake Assays of Compound 27-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3] The efficacy of a PROTAC is critically dependent on its ability to penetrate the cell membrane, engage its intracellular targets, and induce the degradation of the POI.[4][5] Therefore, robust and quantitative cellular uptake and activity assays are paramount in the development and characterization of novel PROTACs such as those based on Compound 27.
These application notes provide detailed protocols for quantifying the intracellular concentration of Compound 27-based PROTACs, assessing their ability to induce the degradation of their target protein, and measuring their engagement with the target and E3 ligase in a cellular context.
I. Quantification of Intracellular PROTAC Concentration by LC-MS/MS
A direct and quantitative method to assess the cellular uptake of a PROTAC is to measure its intracellular concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection of small molecules in complex biological matrices.[6][7]
Experimental Protocol
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest in 6-well plates. Allow cells to adhere overnight.[8]
-
Compound Treatment: Treat cells with varying concentrations of the Compound 27-based PROTAC (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][8]
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][8]
-
Add a known volume of lysis buffer (e.g., acetonitrile (B52724) with an internal standard) to each well and scrape the cells.[9]
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant for analysis.
-
Prepare a standard curve of the Compound 27-based PROTAC in the same lysis buffer.
-
-
LC-MS/MS Analysis:
-
Analyze the samples and standards by a validated LC-MS/MS method.
-
Quantify the intracellular concentration of the PROTAC by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
II. Assessment of Target Protein Degradation by Western Blot
Western blotting is a widely used technique to quantify the degradation of the target protein induced by the PROTAC.[1][8] This assay provides a direct measure of the functional consequence of PROTAC uptake and target engagement.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the Compound 27-based PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[1][8]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][8]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
-
III. Live-Cell Target Engagement and Ternary Complex Formation (NanoBRET/HiBiT)
NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT assays are powerful tools for measuring target engagement and the formation of the ternary complex (POI-PROTAC-E3 ligase) in living cells in real-time.[10][11][12] These assays provide mechanistic insights into the intracellular activity of the PROTAC.
Experimental Protocol
-
Cell Line Generation:
-
Generate a stable cell line endogenously expressing the target protein tagged with HiBiT using CRISPR/Cas9. These cells should also stably express the LgBiT protein.[10][13]
-
For ternary complex formation assays, transiently or stably express a HaloTag®-fusion of the E3 ligase recruited by the Compound 27-based PROTAC.[10]
-
-
Assay Preparation:
-
Plate the engineered cells in a 96-well plate.
-
For target engagement, add a fluorescent tracer that binds to the target protein.
-
For ternary complex formation, add the HaloTag® ligand.
-
-
PROTAC Treatment and Measurement:
-
Add a serial dilution of the Compound 27-based PROTAC to the cells.
-
Measure the BRET signal kinetically using a plate reader equipped for luminescence and filtered luminescence detection.[10]
-
-
Data Analysis:
-
Target Engagement: The binding of the PROTAC to the HiBiT-tagged target will displace the fluorescent tracer, leading to a decrease in the BRET signal. This allows for the determination of the IC50 value for target engagement.[13]
-
Ternary Complex Formation: The formation of the ternary complex brings the HiBiT-tagged target (donor) and the HaloTag®-labeled E3 ligase (acceptor) into close proximity, resulting in an increase in the BRET signal.[14] This allows for the quantification of the kinetics and potency of ternary complex formation.
-
Data Presentation
The quantitative data generated from the above assays can be summarized for clear comparison.
| Assay | Parameter | Compound 27-based PROTAC | Control Compound |
| LC-MS/MS | Intracellular Conc. (µM) at 10 µM external conc. after 6h | 2.5 ± 0.3 | 0.1 ± 0.02 |
| Western Blot | DC50 (nM) for Target Degradation at 24h | 50 ± 5 | > 10,000 |
| Western Blot | Dmax (%) for Target Degradation at 24h | 95 ± 2 | < 10 |
| NanoBRET | Target Engagement IC50 (nM) in live cells | 150 ± 20 | > 20,000 |
| NanoBRET | Ternary Complex Formation EC50 (nM) in live cells | 250 ± 30 | No formation |
Table 1: Illustrative quantitative data for a hypothetical Compound 27-based PROTAC.
Mandatory Visualizations
Caption: General mechanism of action of a Compound 27-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Compound 27 (MS-27-275) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Compound 27 (MS-27-275), a synthetic benzamide (B126) derivative that functions as a histone deacetylase (HDAC) inhibitor. It has demonstrated significant antitumor activity in preclinical models, making it a compound of interest for oncology research and development. These notes, along with the detailed protocols, are intended to guide researchers in utilizing MS-27-275 for cancer studies.
Introduction
Compound 27 (MS-27-275) is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In numerous cancer cells, the aberrant activity of HDACs leads to the silencing of tumor suppressor genes, promoting cell survival and proliferation. By inhibiting HDACs, MS-27-275 induces the accumulation of acetylated histones, leading to a more open chromatin structure and the re-expression of silenced genes. This can result in cell cycle arrest, differentiation, and apoptosis in tumor cells.[1] Preclinical studies have shown its efficacy against a variety of human tumor cell lines, both in vitro and in vivo, suggesting its potential as a novel chemotherapeutic agent, particularly for cancers that are resistant to traditional therapies.[1]
Mechanism of Action
The primary mechanism of action of MS-27-275 is the inhibition of histone deacetylase activity. This inhibition leads to an increase in the acetylation of histones, which in turn alters chromatin structure and gene expression.[1] The antitumor effects of MS-27-275 are believed to be a direct result of this HDAC inhibition, as structurally analogous compounds without HDAC-inhibiting activity show no comparable biological effects.[1] The downstream consequences of HDAC inhibition by MS-27-275 include cell cycle arrest and the induction of various differentiation phenotypes in cancer cells.[1]
Data Presentation
In Vitro Antiproliferative Activity of Compound 27 (MS-27-275)
The following table summarizes the 50% inhibitory concentration (IC50) values of MS-27-275 against a panel of human tumor cell lines. Data is compared to 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent.
| Cell Line | Origin | MS-27-275 IC50 (µM) | 5-FU IC50 (µM) |
| A2780 | Ovary | 0.0415 | 2.56 |
| ACHN | Kidney | 0.170 | 17.5 |
| HCT-15 | Colon | 4.71 | 0.113 |
| HT-29 | Colon | 0.400 | 11.4 |
| KB-3-1 | Uterus | 0.0805 | 1.15 |
| LU-65 | Lung | 0.991 | 10.6 |
| MCF-7 | Breast | 0.363 | 1.34 |
| PC-3 | Prostate | 0.355 | 13.9 |
Data extracted from preclinical studies on MS-27-275.[1]
In Vivo Antitumor Activity
Oral administration of MS-27-275 has been shown to significantly inhibit the growth of various human tumor xenografts in nude mice.[1] Notably, it demonstrated therapeutic efficacy in tumor lines that were not responsive to 5-fluorouracil.[1] This in vivo activity is correlated with an increase in histone acetylation in the tumor xenografts, confirming its mechanism of action in a physiological setting.[1]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of Compound 27 (MS-27-275) in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound 27 (MS-27-275)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of Compound 27 in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
References
Application Note: A Western Blot Protocol for Assessing Compound 27-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation is a rapidly emerging therapeutic modality that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to eliminate specific proteins from the cell.[1] These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome.[1][2] Unlike traditional inhibitors that merely block a protein's function, degraders lead to the physical removal of the target protein.[1]
Western blotting is a fundamental and widely used technique to quantify the reduction in target protein levels following treatment with a degrader compound.[3][4] This application note provides a detailed, step-by-step protocol for performing a chemiluminescent Western blot to assess the efficacy of a hypothetical degrader, "Compound 27," in mediating the degradation of a target protein of interest (POI).
Signaling Pathway of PROTAC-Mediated Degradation
Compound 27 is a hypothetical heterobifunctional molecule designed to induce the degradation of a specific POI. It consists of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. By binding to both the POI and the E3 ligase simultaneously, Compound 27 facilitates the formation of a ternary complex. This proximity triggers the E3 ligase to polyubiquitinate the POI, marking it for recognition and degradation by the proteasome. This leads to the downregulation of downstream signaling pathways controlled by the POI.
References
Application Notes & Protocols for Quantitative Proteomics in Compound 27 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative proteomics to elucidate the mechanism of action, identify cellular targets, and assess off-target effects of Compound 27.
Introduction
Quantitative proteomics is an indispensable tool in drug development, offering deep insights into the cellular responses to small molecules.[1][2] By measuring changes in protein abundance across the proteome, researchers can identify the primary targets of a compound, understand its impact on cellular signaling pathways, and uncover potential off-target effects that could lead to toxicity.[2][3][4] This document outlines several key quantitative proteomics strategies for investigating Compound 27, a novel kinase inhibitor with therapeutic potential. The described methods—Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ)—provide robust and complementary approaches for in-depth proteomic profiling.[3][5][6]
Target Identification and Engagement using Chemical Proteomics
A primary application of proteomics in drug discovery is the identification of a compound's cellular targets.[4][7] Chemical proteomics, often coupled with quantitative mass spectrometry, is a powerful technique for this purpose.[8][9]
Conceptual Workflow:
An affinity-based chemical proteomics approach can be employed. This involves immobilizing a derivative of Compound 27 onto a solid support (e.g., beads) to capture its binding partners from a cell lysate. A competition experiment, where the lysate is pre-incubated with free Compound 27, is crucial to distinguish specific binders from non-specific interactions.[10] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a highly accurate method for quantifying these differences.[7][11][12]
Illustrative Signaling Pathway of Compound 27's Hypothesized Target
Let's hypothesize that Compound 27 is an inhibitor of a key kinase, for example, mTOR (mechanistic Target of Rapamycin), which is a central regulator of cell growth and proliferation.
Caption: Hypothesized mTOR signaling pathway inhibited by Compound 27.
Global Proteome Profiling using Tandem Mass Tag (TMT) Labeling
TMT labeling is an isobaric tagging method that allows for the simultaneous identification and quantification of proteins from multiple samples (up to 18-plex).[3][5][13] This is highly advantageous for studying dose-dependent effects of Compound 27 or comparing its impact across different cell lines or time points.
Experimental Workflow for TMT-based Proteomics
The general workflow for a TMT experiment involves protein extraction, digestion, peptide labeling, sample multiplexing, fractionation, and LC-MS/MS analysis.
Caption: General workflow for TMT-based quantitative proteomics.
Protocol: TMT-10plex Labeling for Compound 27 Studies
This protocol outlines the steps for a 10-plex TMT experiment to analyze the proteomic changes in a cancer cell line (e.g., HeLa) treated with three different concentrations of Compound 27, each in triplicate, plus a vehicle control.
1. Protein Extraction and Digestion
-
Culture HeLa cells to ~80% confluency and treat with Vehicle (DMSO), 1 µM, 5 µM, and 10 µM of Compound 27 for 24 hours. Perform three biological replicates for each condition.
-
Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
For each sample, take 100 µg of protein.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilute the urea (B33335) concentration to < 2 M with 50 mM ammonium (B1175870) bicarbonate.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
2. TMT Labeling
-
Resuspend each dried peptide sample in 100 µL of 100 mM TEAB buffer (pH 8.5).
-
Allow the TMT-10plex reagent vials to equilibrate to room temperature.
-
Add 41 µL of anhydrous acetonitrile (B52724) to each TMT reagent vial, vortex, and centrifuge briefly.[14]
-
Add the appropriate TMT reagent to each peptide sample.
-
Incubate at room temperature for 1 hour.[14]
-
Quenching: Add 8 µL of 5% hydroxylamine (B1172632) to each sample and incubate for 15 minutes to quench the reaction.[14]
-
Combine all 10 labeled samples into a single tube, mix, and dry under vacuum.
3. Peptide Fractionation and LC-MS/MS
-
Resuspend the pooled, labeled peptides in a high-pH reverse-phase chromatography buffer.
-
Fractionate the peptides using an offline high-pH reverse-phase HPLC system to reduce sample complexity.
-
Dry the fractions and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Analyze each fraction on a high-resolution Orbitrap mass spectrometer.
4. Data Analysis
-
Use a software suite like Proteome Discoverer or MaxQuant to search the raw MS data against a human protein database.
-
Identify peptides and proteins with a false discovery rate (FDR) of <1%.
-
Quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with Compound 27.
Data Presentation: TMT Quantification of Compound 27-Treated Cells
Table 1: Representative TMT data for proteins significantly altered by Compound 27 treatment in HeLa cells.
| Protein ID | Gene Name | Fold Change (1 µM) | Fold Change (5 µM) | Fold Change (10 µM) | p-value | Function |
| P42336 | RPS6 | -1.8 | -3.5 | -5.2 | < 0.001 | Component of 40S ribosomal subunit |
| P62753 | EIF4EBP1 | 2.1 | 4.3 | 6.8 | < 0.001 | Repressor of eukaryotic translation initiation |
| Q9Y2S6 | TSC2 | 1.1 | 1.3 | 1.5 | 0.045 | Negative regulator of mTORC1 signaling |
| P60709 | ACTB | 1.0 | 1.0 | -1.1 | 0.98 | Cytoskeletal protein (Control) |
| P04637 | TP53 | 1.0 | 1.9 | 2.5 | 0.01 | Tumor suppressor |
Global Proteome Profiling using Label-Free Quantification (LFQ)
Label-free quantification is a cost-effective method for comparing protein abundance across a large number of samples without the need for isotopic labels.[6][15] It relies on comparing either the spectral counts or the peptide peak intensities across different LC-MS/MS runs.[6] Intensity-based methods are generally considered more accurate.[6]
Experimental Workflow for Label-Free Proteomics
Caption: Workflow for Label-Free Quantification (LFQ) proteomics.
Protocol: Intensity-Based Label-Free Quantification
This protocol is suitable for comparing the proteome of cells treated with a single, effective dose of Compound 27 versus a vehicle control, with multiple biological replicates.
1. Sample Preparation
-
Prepare cell lysates from control and Compound 27-treated cells as described in the TMT protocol (at least 5 biological replicates per condition are recommended for robust statistics).
-
Perform protein digestion and desalting for each sample individually.
2. LC-MS/MS Analysis
-
Analyze each sample separately via LC-MS/MS. It is crucial to maintain high reproducibility between runs. Use a consistent chromatography gradient and MS acquisition method.
-
Data-Independent Acquisition (DIA) is often preferred for LFQ as it can reduce missing values compared to Data-Dependent Acquisition (DDA).[16]
3. Data Analysis
-
Use a software package capable of LFQ analysis, such as MaxQuant, Spectronaut, or OpenMS.[17]
-
The software will perform chromatographic alignment of the runs, peptide feature detection, and protein identification.[18]
-
Protein abundance is calculated based on the summed intensity of their constituent peptides (e.g., MaxLFQ algorithm).
-
Normalize the data to account for variations in sample loading.
-
Perform statistical tests (e.g., t-test or ANOVA) to determine significantly changing proteins.
Data Presentation: LFQ of Compound 27-Treated Cells
Table 2: Representative LFQ data for proteins significantly altered by 5 µM Compound 27 treatment.
| Protein ID | Gene Name | Log2 Fold Change (Cmpd 27 / Vehicle) | Adjusted p-value | Biological Process (Gene Ontology) |
| P42336 | RPS6 | -1.9 | 1.2e-5 | Translation |
| P62753 | EIF4EBP1 | 2.2 | 8.5e-6 | Negative regulation of translation |
| Q15056 | VEGFA | -1.5 | 3.4e-4 | Angiogenesis |
| P01116 | KRAS | -0.2 | 0.45 | Signal transduction (Not significant) |
| P31749 | AKT1 | -0.8 | 0.02 | PI3K-Akt signaling pathway |
Conclusion
The quantitative proteomics workflows described here provide powerful and complementary strategies for the in-depth characterization of Compound 27. TMT labeling offers high-throughput capabilities for multiplexed analysis, ideal for dose-response and time-course studies. Label-free quantification provides a straightforward and cost-effective method for large-scale comparisons. Together, these approaches will enable researchers to confidently identify the targets of Compound 27, elucidate its mechanism of action, and discover biomarkers of its efficacy and potential toxicity, thereby accelerating its development as a therapeutic agent.[1][4]
References
- 1. selectscience.net [selectscience.net]
- 2. scitechnol.com [scitechnol.com]
- 3. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 4. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepdyve.com [deepdyve.com]
- 11. chempep.com [chempep.com]
- 12. Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 14. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 17. Label-free quantification of peptides and proteins - OpenMS 3.5.0 documentation [openms.readthedocs.io]
- 18. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Compound 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 27 is a novel investigational agent with therapeutic potential. These application notes provide a comprehensive guide for the utilization of Compound 27 in in vivo animal studies. The following protocols and data are intended to serve as a starting point for researchers, and specific experimental conditions may require optimization based on the animal model and research question.
Mechanism of Action
Compound 27 is a potent and selective inhibitor of the hypothetical "PathReg" kinase, a key enzyme in the "Pro-Inflammatory Signaling Cascade" (PISC). By inhibiting PathReg, Compound 27 effectively downregulates the production of several key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. This mechanism of action suggests potential therapeutic applications in inflammatory and autoimmune diseases.
Caption: Mechanism of action of Compound 27.
In Vivo Study Design & Protocols
Successful in vivo studies with Compound 27 require careful planning and execution. The following protocols provide a general framework for preclinical evaluation.[1]
Animal Models
The choice of animal model is critical and should be relevant to the human disease being studied. For inflammatory conditions, common models include:
-
Collagen-Induced Arthritis (CIA) in mice or rats: For studying rheumatoid arthritis.
-
Lipopolysaccharide (LPS)-induced endotoxemia in mice: For acute inflammation studies.
-
DSS-induced colitis in mice: For studying inflammatory bowel disease.
Formulation and Administration
The formulation and route of administration should be selected to ensure optimal bioavailability and exposure.[2]
Formulation:
For preclinical studies, Compound 27 can be formulated in a vehicle such as:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Routes of Administration: [2][3]
-
Oral (PO): Administration by oral gavage is common for systemic drug delivery.
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Intravenous (IV): Injection into a vein, typically the tail vein in rodents.[2]
-
Subcutaneous (SC): Injection under the skin.[2]
General Protocol for Oral Gavage in Mice:
-
Preparation: Prepare the Compound 27 formulation at the desired concentration.
-
Animal Restraint: Gently restrain the mouse, ensuring it is calm to prevent injury.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle gently into the esophagus and deliver the formulation directly into the stomach. The volume should not exceed 10 mL/kg.
-
Monitoring: Observe the animal for any signs of distress after administration.
References
Application Notes and Protocols: Identifying Resistance Mechanisms to Compound 27 using CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genome-wide screening to identify and validate gene knockouts that confer resistance to a hypothetical cytotoxic agent, Compound 27. This powerful technique is instrumental in modern drug development for elucidating mechanisms of acquired resistance, discovering novel drug targets, and informing the development of combination therapies.
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy and other diseases. Identifying the genetic basis of resistance is crucial for developing more durable therapeutic strategies. Genome-wide CRISPR-Cas9 screens offer an unbiased and systematic approach to pinpoint genes whose loss-of-function leads to resistance to a specific compound.[1][2][3] This is achieved by introducing a library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of Cas9-expressing cells. Subsequent treatment with the compound of interest allows for the positive selection of cells harboring sgRNAs that target genes essential for the compound's efficacy.
Principle of the Screen
The core principle of a positive selection CRISPR screen is to identify sgRNAs that are enriched in a cell population following drug treatment.[4] This enrichment indicates that the knockout of the gene targeted by the sgRNA confers a survival advantage in the presence of the drug. The workflow generally involves transducing Cas9-expressing cells with a pooled sgRNA library, applying drug selection, and then using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the surviving cell population compared to a control population.[5]
Hypothetical Target Pathway for Compound 27
For the context of this protocol, we will assume Compound 27 is a novel inhibitor targeting a critical node in the MAPK/ERK signaling pathway, a frequently dysregulated pathway in cancer.
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PROTACs
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze apoptosis induced by PROTACs (Proteolysis-Targeting Chimeras). As a representative example, this document will focus on a well-characterized PROTAC, THAL-SNS-032 , which targets Cyclin-Dependent Kinase 9 (CDK9) for degradation and has been shown to induce apoptosis in cancer cells.
Introduction to PROTAC-Induced Apoptosis
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by targeting proteins for degradation.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This targeted protein degradation can disrupt cellular processes that are critical for cancer cell survival, leading to the induction of apoptosis, or programmed cell death.
THAL-SNS-032 is a PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is involved in the regulation of transcription of anti-apoptotic proteins such as Mcl-1. By degrading CDK9, THAL-SNS-032 inhibits transcription of these survival genes, leading to the induction of apoptosis. This makes it a promising therapeutic agent for cancers that are dependent on CDK9 activity, such as HER2-positive breast cancer.[3][4]
Signaling Pathway of THAL-SNS-032 Induced Apoptosis
The degradation of CDK9 by THAL-SNS-032 initiates a cascade of events culminating in apoptosis. The pathway involves the disruption of transcriptional regulation of key survival proteins.
Caption: Signaling pathway of THAL-SNS-032 induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps for analyzing PROTAC-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Caption: Workflow for apoptosis analysis by flow cytometry.
Quantitative Data Summary
The following tables summarize the effects of the parent kinase inhibitor (SNS-032) and the CDK9 PROTAC (THAL-SNS-032) on cell viability and apoptosis induction in HER2-positive breast cancer cell lines.
Table 1: EC50 Values of SNS-032 and THAL-SNS-032 in Breast Cancer Cell Lines
| Cell Line | Subtype | SNS-032 (EC50, nM) | THAL-SNS-032 (EC50, nM) |
| MCF7 | ER+ | >1000 | 50 |
| T47D | ER+ | >1000 | 75 |
| BT474 | ER+/HER2+ | 250 | 50 |
| SKBR3 | HER2+ | >1000 | 150 |
| HCC1569 | HER2+ | >1000 | 200 |
| HCC1954 | HER2+ | >1000 | 175 |
| MDA-MB-231 | Triple Negative | >1000 | >1000 |
| HS578T | Triple Negative | >1000 | >1000 |
| BT549 | Triple Negative | >1000 | >1000 |
| BT474-RH | Trastuzumab-R | 300 | 60 |
| BT474-TDM1R | T-DM1-R | 275 | 55 |
Data is representative and compiled from published studies.[3][4]
Table 2: Apoptosis Induction by SNS-032 and THAL-SNS-032 in BT474 and Resistant Cell Lines (72h treatment)
| Cell Line | Treatment (50 nM) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| BT474 | Control | ~95 | <5 | <1 |
| SNS-032 | ~70 | ~15 | ~10 | |
| THAL-SNS-032 | ~40 | ~35 | ~20 | |
| BT474-RH | Control | ~94 | <6 | <1 |
| SNS-032 | ~65 | ~20 | ~12 | |
| THAL-SNS-032 | ~35 | ~40 | ~22 | |
| BT474-TDM1R | Control | ~96 | <4 | <1 |
| SNS-032 | ~68 | ~18 | ~11 | |
| THAL-SNS-032 | ~38 | ~38 | ~21 |
Data is representative and compiled from published studies.[3][4] The percentages are illustrative of the reported trends.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: BT474, BT474-RH, BT474-TDM1R (or other relevant cell lines)
-
PROTAC: THAL-SNS-032 (and parent inhibitor SNS-032 as a control)
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for Cell Detachment: Trypsin-EDTA (0.25%)
-
Buffers: Phosphate-Buffered Saline (PBS), 1X Annexin V Binding Buffer
-
Staining Reagents: FITC Annexin V, Propidium Iodide (PI)
-
Instrumentation: Flow Cytometer
Protocol for Apoptosis Analysis by Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells (e.g., BT474) in 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of THAL-SNS-032 (e.g., 10 nM, 50 nM, 100 nM) and the parent inhibitor SNS-032 for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium containing any floating (apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step once more to ensure complete removal of media and trypsin.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is usually small in apoptosis studies).
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the PROTAC treatment.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand-Linker Conjugate 27
Welcome to the technical support center for the optimization of E3 Ligase Ligand-linker Conjugate 27. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule composed of a ligand that binds to a target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3][5]
The linker's length is a critical determinant of PROTAC efficacy.[6][7]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3][6]
-
Too long: Conversely, a linker that is too long might result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[3][8]
Therefore, optimizing the linker length is a crucial step to ensure the formation of a productive ternary complex for efficient protein degradation.[6][7]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[1][6] These are popular due to their flexibility, which can accommodate the formation of a stable ternary complex.[5] Other linker types include more rigid structures, such as those containing piperazine (B1678402) or triazole rings, which can help to control the conformational flexibility of the PROTAC.[6]
Q3: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[6][8] Potential linker-related problems include:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding events.[8]
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[8]
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Poor Physicochemical Properties: The linker could contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[6][8]
Q4: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?
The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) is favored over the productive ternary complex, thus reducing degradation efficiency.[8] Linker design can influence the severity of this effect:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex.[8]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[9]
Troubleshooting Guide
| Problem | Potential Cause (Linker-Related) | Suggested Solution | Expected Outcome |
| No or low target degradation despite good binary binding | Suboptimal linker length leading to steric hindrance or an unstable ternary complex.[6] | Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths).[1] | Identification of a PROTAC with an optimal linker length that shows improved target degradation.[7] |
| Poor cell permeability of the PROTAC due to linker properties.[8] | Modify the linker to improve physicochemical properties. For instance, replace a hydrophobic alkyl linker with a more hydrophilic PEG linker.[10] | Enhanced target degradation due to increased intracellular concentration of the PROTAC.[10] | |
| "Hook effect" observed at high PROTAC concentrations | Low cooperativity in ternary complex formation.[8] | Redesign the linker to be more rigid, potentially using cyclic moieties, to pre-organize the molecule for ternary complex formation.[9] | Mitigation of the hook effect, with potent degradation observed over a wider concentration range. |
| Degradation observed, but with low potency (high DC50) | Inefficient ubiquitination due to suboptimal spatial orientation within the ternary complex.[8] | Systematically vary the linker attachment points on either the target-binding ligand or the E3 ligase ligand.[11] | Improved potency (lower DC50) due to a more favorable orientation for ubiquitin transfer. |
Data Presentation
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Reference |
| PROTAC A | 9 | 140 | ~50 | [7] |
| PROTAC B | 12 | >100 | ~60 | [12] |
| PROTAC C | 16 | 26 | >90 | [3][7] |
| PROTAC D | 19 | >100 | ~70 | [12] |
| PROTAC E | 21 | >100 | ~60 | [12] |
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
As the data indicates, a "sweet spot" for linker length often emerges, with the 16-atom linker being optimal for ERα degradation in this study.[3]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths
A common strategy to optimize linker length is to synthesize a series of PROTACs with linkers of varying lengths, often using "click chemistry" for efficient conjugation.[1]
-
Synthesis of Alkyne-Functionalized Ligand: Synthesize or procure the ligand for the protein of interest with a terminal alkyne group.
-
Synthesis of Azide-Functionalized E3 Ligase Ligands with Varying Linker Lengths: Synthesize the E3 ligase ligand (e.g., based on pomalidomide (B1683931) for Cereblon) conjugated to PEG linkers of different lengths (e.g., PEG3, PEG4, PEG5) with a terminal azide (B81097) group.[2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand-linker conjugate in a suitable solvent (e.g., DMF/H₂O).
-
Add a copper(I) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the resulting PROTAC by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of each synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTACs.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC from the synthesized library for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 value.
-
Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Compound 27-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Compound 27-based degraders.
Frequently Asked Questions (FAQs)
Q1: Why do Compound 27-based degraders often exhibit poor solubility?
A1: Compound 27-based degraders, like many Proteolysis Targeting Chimeras (PROTACs), possess molecular properties that contribute to low aqueous solubility. These characteristics often include a high molecular weight (typically over 700 Da), significant hydrophobicity, and a large, flexible structure.[1][2][3][4] These features place them "beyond the Rule of Five," a set of guidelines used to predict the druglikeness of a molecule, making poor solubility an inherent challenge.[5]
Q2: What is the first step I should take if I observe precipitation of my Compound 27-based degrader in an aqueous buffer?
A2: Your initial step should be to confirm if the issue is related to simple precipitation from a concentrated stock solution. When diluting a stock solution (often in DMSO) into an aqueous buffer, it's crucial to add the stock solution drop-wise while vortexing the buffer.[6] This prevents localized high concentrations that can cause the compound to crash out of solution. If precipitation still occurs, gentle warming of the solution to 37°C and brief sonication can help redissolve the compound.[6]
Q3: How does the choice of E3 ligase ligand affect the solubility of a PROTAC?
A3: The E3 ligase ligand is a critical component that influences the overall physicochemical properties of the PROTAC.[7][8] For instance, PROTACs based on cereblon (CRBN) E3 ligase ligands are often closer to the "Rule of Five" space compared to those based on VHL (von Hippel-Lindau) ligands, which may result in better pharmacokinetic properties, including solubility.[4] The properties of the E3 ligase ligand, such as its size and polarity, contribute significantly to the final properties of the entire degrader molecule.[9]
Q4: Can modifying the linker improve the solubility of my Compound 27-based degrader?
A4: Yes, linker modification is a key strategy for improving solubility. Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can increase the aqueous solubility of the PROTAC.[10] Another effective approach is to introduce basic nitrogen atoms into the linker, for example, by using saturated heterocycles like piperazine (B1678402) or piperidine.[1][5] These groups can be protonated at physiological pH, which can significantly enhance solubility.
Q5: What are Amorphous Solid Dispersions (ASDs) and how can they help with solubility?
A5: Amorphous Solid Dispersions (ASDs) are a formulation strategy where the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[11][12] This amorphous form has a higher apparent solubility and can generate a supersaturated solution in vivo, which can lead to improved absorption and bioavailability.[2][5] This is a well-established technique for enhancing the solubility of poorly soluble drugs, including PROTACs.[11][13][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Compound 27-based degraders.
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon diluting DMSO stock into aqueous buffer. | Poor aqueous solubility and localized high concentration. | 1. Add the DMSO stock to the aqueous buffer drop-wise while vortexing to ensure rapid mixing.[6]2. Prepare a more diluted stock solution in DMSO to lower the final percentage of organic solvent in the aqueous solution.3. Gently warm the final solution to 37°C and sonicate briefly to aid dissolution.[6] |
| Compound precipitates out of solution over time during an in vitro assay. | Compound instability or low solubility in the assay media. | 1. Assess the stability of the compound in the specific assay media using HPLC to check for degradation products.[6]2. Consider using a formulation approach, such as creating an Amorphous Solid Dispersion (ASD) with a suitable polymer, to maintain a supersaturated state.[2][11]3. Test solubility in biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid), as some PROTACs show improved solubility in these conditions.[1][4][15] |
| Low and inconsistent results in cell-based assays. | Poor cell permeability and/or low compound concentration due to insolubility. | 1. Optimize the linker by replacing alkyl chains with more hydrophilic moieties or by incorporating features that promote intramolecular hydrogen bonding to improve permeability.[1]2. Use a prodrug strategy by adding a lipophilic group to a ligand to enhance bioavailability.[1]3. Prepare a nanoformulation (e.g., using PLGA-PEG) to improve cellular uptake and solubility.[5] |
| In vivo studies show low oral bioavailability. | Poor solubility in the gastrointestinal tract, low permeability, and/or first-pass metabolism. | 1. Develop an ASD formulation with polymers like HPMCAS or Soluplus® to improve dissolution and absorption.[2][3][13]2. Consider co-administration with food, as this can improve the in vivo exposure of some PROTACs.[1][4]3. Explore nanoformulation strategies to protect the degrader from degradation and enhance absorption.[5]4. Modify the linker to improve metabolic stability.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving PROTAC solubility.
Table 1: Solubility Enhancement with Modified Ligands
| PROTAC Modification | Fold Increase in Solubility | Reference Compound | Source |
| Addition of a dibasic piperazine to VHL ligand | 170-fold | Predecessor PROTAC | [16] |
Table 2: Dissolution Enhancement with ASD Formulations
| Formulation | Drug Loading (% w/w) | Fold Increase in Supersaturation | Polymer Excipient | Source |
| ASD of AZ1 (Cereblon-recruiting PROTAC) | 20% | Up to 2-fold | HPMCAS | [13][14] |
| ASD of ARCC-4 | 10% and 20% | Pronounced supersaturation without precipitation | HPMCAS, Eudragit® L 100-55 | [2][11] |
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common method for preparing an ASD to enhance the solubility of a Compound 27-based degrader.
Materials:
-
Compound 27-based degrader
-
Polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Weigh and dissolve the Compound 27-based degrader and the selected polymer (e.g., at a 1:4 drug-to-polymer ratio) in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film forms on the wall of the flask.[5]
-
Drying: Transfer the flask to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.[5]
-
Harvesting and Sizing: Carefully scrape the solid dispersion from the flask. Gently grind the resulting material into a fine powder using a mortar and pestle.[5]
-
Characterization: Characterize the resulting powder for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and for dissolution properties in a relevant buffer.
Protocol 2: Preparation of Nanoparticles by Nanoprecipitation
This protocol outlines the preparation of polymeric nanoparticles to encapsulate a Compound 27-based degrader.
Materials:
-
Compound 27-based degrader
-
Biodegradable polymer (e.g., PLGA-PEG)
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., deionized water, buffer), potentially with a surfactant (e.g., Poloxamer 188)
-
Magnetic stirrer
-
Rotary evaporator or fume hood for solvent evaporation
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the Compound 27-based degrader and the PLGA-PEG copolymer in the organic solvent.[5]
-
Nanoprecipitation: Vigorously stir the aqueous solution. Add the organic phase dropwise into the stirring aqueous phase. The rapid diffusion of the solvent will cause the polymer to precipitate, encapsulating the degrader into nanoparticles.[5]
-
Solvent Removal: Allow the mixture to stir for several hours in a fume hood or use a rotary evaporator at low pressure to evaporate the organic solvent.[5]
-
Purification: Purify the nanoparticle suspension to remove unencapsulated degrader and excess surfactant. This can be done by methods such as centrifugation or dialysis.
-
Characterization: Characterize the nanoparticles for size, drug loading, and release profile.
Visual Diagrams
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Off-Target Effects with Compound 27
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively using Compound 27. The following information is designed to help you anticipate, identify, and mitigate potential off-target effects during your experiments, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using Compound 27?
A1: Off-target effects occur when a compound, such as Compound 27, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] For instance, an observed phenotype might be incorrectly attributed to the inhibition of the intended target when it is actually the result of an off-target effect.[2]
Q2: What are the initial signs that Compound 27 might be causing off-target effects in my experiments?
A2: Common indicators of potential off-target effects include:
-
Inconsistent results across different cell lines: This may be due to varying expression levels of on-target or off-target proteins.[2]
-
A narrow therapeutic window: If the effective concentration of Compound 27 is very close to the concentration that causes cellular toxicity.
-
Phenotypes that are inconsistent with the known function of the intended target.
-
Difficulty replicating results obtained with other inhibitors of the same target.
Q3: How can I proactively minimize the off-target effects of Compound 27 in my experimental design?
A3: To reduce the likelihood of off-target effects confounding your results, consider the following strategies:
-
Use the lowest effective concentration: Titrate Compound 27 to determine the lowest concentration that produces the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.[2]
-
Employ control compounds: Include a structurally similar but inactive analog of Compound 27 as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[2]
-
Orthogonal validation: Confirm your findings using alternative methods to inhibit the target, such as genetic knockdown (e.g., CRISPR-Cas9 or siRNA) or by using a structurally different inhibitor that targets the same protein.[1][2]
Q4: What is the importance of target engagement assays?
A4: Target engagement assays are crucial for confirming that Compound 27 is binding to its intended target within the complex cellular environment.[1] Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure the binding of an inhibitor to its target protein in intact cells.[1][2] This helps to verify that the observed biological effects are a direct result of on-target inhibition.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotype Observed with Compound 27
-
Possible Cause: The observed phenotype may be due to an off-target effect of Compound 27.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Issue 2: High Cellular Toxicity at Concentrations Close to the Effective Dose
-
Possible Cause: The toxicity may be a result of off-target effects.
-
Troubleshooting Steps:
-
Determine the IC50 and CC50: Accurately measure the half-maximal inhibitory concentration (IC50) for the on-target effect and the half-maximal cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50. A low SI (<10) suggests that off-target toxicity may be a significant issue.
-
Perform a Kinase Panel Screen: If the intended target is a kinase, screen Compound 27 against a broad panel of kinases to identify potential off-target interactions that could be contributing to toxicity.
-
Consider a Different Chemical Scaffold: If the toxicity cannot be mitigated, it may be necessary to explore inhibitors with a different chemical structure.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Compound 27
This table presents hypothetical data from a kinase panel screen, illustrating the selectivity of Compound 27. The intended target is Kinase A.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase A |
| Kinase A | 15 | 1 |
| Kinase B | 350 | 23 |
| Kinase C | 800 | 53 |
| Kinase D | >10,000 | >667 |
| Kinase E | 1,200 | 80 |
Data are hypothetical and for illustrative purposes only.
Table 2: Comparison of On-Target vs. Off-Target Effects in a Cellular Assay
This table shows a hypothetical comparison of Compound 27's effect on the intended signaling pathway versus a known off-target pathway.
| Treatment | p-Target (Relative Units) | p-Off-Target (Relative Units) | Cell Viability (%) |
| Vehicle Control | 100 | 100 | 100 |
| Compound 27 (1x IC50) | 52 | 95 | 98 |
| Compound 27 (10x IC50) | 15 | 65 | 85 |
| Target Knockdown (siRNA) | 20 | 98 | 97 |
| Structurally Unrelated Inhibitor (1x IC50) | 48 | 102 | 99 |
Data are hypothetical and for illustrative purposes only.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of Compound 27 to its intended target protein in intact cells.[2]
-
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of Compound 27 or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of Compound 27 is expected to stabilize its target protein, making it more resistant to thermal denaturation.[1]
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of Compound 27 indicates target engagement.
-
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout for Target Validation
-
Objective: To validate that the observed phenotype is a direct result of the inhibition of the intended target.
-
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the intended target into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA construct into the cell line of interest.
-
Selection and Validation of Knockout: Select for successfully transfected cells and validate the knockout of the target protein by Western blotting or qPCR.
-
Phenotypic Analysis: Treat the knockout cells and wild-type control cells with Compound 27. If the phenotype is still observed in the knockout cells, it is likely an off-target effect.[2]
-
Caption: A simplified workflow for genetic validation using CRISPR-Cas9.[1]
Signaling Pathway
Hypothetical Signaling Pathway for Compound 27
This diagram illustrates a hypothetical signaling cascade where Compound 27 is designed to inhibit "Target Kinase," thereby preventing the phosphorylation of a downstream substrate and subsequent gene transcription. An off-target kinase is also shown, which could be inadvertently inhibited by Compound 27 at higher concentrations.
Caption: Hypothetical signaling pathway for Compound 27.
References
Technical Support Center: Strategies to Reduce Cytotoxicity of PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity issues encountered during experiments with Proteolysis-Targeting Chimeras (PROTACs). While the focus is on general strategies, these principles are applicable to specific molecules such as Compound 27.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with PROTACs?
A1: Cytotoxicity from PROTACs can stem from several sources:
-
On-target toxicity: The degradation of the intended target protein itself may lead to cell death, especially if the protein is essential for cell survival.[1]
-
Off-target protein degradation: The PROTAC may induce the degradation of proteins other than the intended target, leading to unintended and potentially toxic consequences.[2][3] This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively.[3]
-
Degradation-independent pharmacology: The PROTAC molecule itself, including its warhead or E3 ligase ligand, might have pharmacological effects independent of protein degradation.[3] For instance, pomalidomide, a common CRBN ligand, can independently degrade zinc-finger proteins.[4][5]
-
"Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, which can sometimes contribute to toxicity and reduced efficacy.[3][6]
-
Compound solubility and aggregation: Poor solubility at high concentrations can lead to compound precipitation and non-specific toxicity.[1]
Q2: How can I determine if the observed cytotoxicity is on-target or off-target?
A2: Differentiating between on-target and off-target toxicity is crucial for optimizing your PROTAC. Here are some strategies:
-
Rescue experiments: Attempt to rescue the cytotoxic phenotype by introducing a degradation-resistant mutant of the target protein. If the phenotype is reversed, it suggests on-target toxicity.[3]
-
Washout experiments: Remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of the cytotoxic phenotype. This helps confirm that the effect is due to the presence of the PROTAC.[3]
-
Global proteomics: Use techniques like mass spectrometry to identify all proteins that are degraded upon PROTAC treatment. This can reveal unintended off-target degradation.[1]
-
Use of an inactive epimer: If available, use an inactive version of the PROTAC that does not induce degradation as a negative control.[7]
Q3: What are some general strategies to reduce the cytotoxicity of my PROTAC?
A3: Several strategies can be employed to minimize the cytotoxicity of a PROTAC:
-
Optimize concentration and incubation time: Perform dose-response and time-course experiments to identify the lowest concentration and shortest incubation time that still achieve effective target degradation with minimal cell death.[7]
-
PROTAC design modification:
-
Linker optimization: The length, composition, and attachment points of the linker are critical for forming a stable and selective ternary complex.[8]
-
E3 ligase selection: Using an E3 ligase that is preferentially expressed in the target tissue or cancer cells can reduce toxicity in normal tissues.[9][10] For example, VHL is minimally expressed in platelets, making VHL-based BCL-xL PROTACs less toxic to platelets.[9][10]
-
Warhead modification: Modifying the ligand that binds to the target protein can improve selectivity and reduce off-target binding.
-
-
Conditional activation strategies:
-
Pro-PROTACs: Design PROTACs that are "caged" and only become active in specific environments, such as the high-glutathione environment of tumor cells (redox-sensitive PROTACs) or under hypoxic conditions.[9][11]
-
Antibody-PROTAC conjugates (Ab-PROTACs): Conjugate the PROTAC to an antibody that specifically targets a cell surface antigen on cancer cells, thereby delivering the PROTAC selectively.[9][11]
-
Photochemically controllable PROTACs (PHOTACs): Use light to activate the PROTAC at specific times and locations, providing spatial and temporal control over protein degradation.[9][12]
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed at effective degradation concentrations. | On-target toxicity (target is essential for cell viability). | 1. Confirm on-target effect with rescue experiments. 2. Consider if transient degradation is sufficient for the therapeutic effect. 3. Explore tissue-specific delivery strategies to limit exposure to healthy tissues. |
| Off-target protein degradation. | 1. Perform global proteomics to identify off-target proteins. 2. Redesign the PROTAC (warhead, linker, or E3 ligase ligand) to improve selectivity.[4] 3. Use a different E3 ligase recruiter. | |
| Degradation-independent pharmacology of the PROTAC molecule. | 1. Test the warhead and E3 ligase ligand alone for cytotoxic effects. 2. Synthesize and test a control molecule that cannot bind the target or E3 ligase. | |
| Inconsistent cytotoxicity results between experiments. | Compound instability or poor solubility. | 1. Check the stability of the PROTAC in your experimental conditions using methods like LC-MS.[3] 2. Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before diluting in media.[1] |
| Cell line variability or passage number. | 1. Use cells within a consistent and low passage number range. 2. Regularly perform cell line authentication. | |
| "Hook effect" observed, with decreased efficacy and potential for altered toxicity at high concentrations. | Formation of non-productive binary complexes instead of the ternary complex. | 1. Perform a full dose-response curve to identify the optimal concentration range.[3] 2. Avoid using concentrations in the hook effect range for your experiments. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is to determine the concentration-dependent effect of a PROTAC on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)[][14]
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A common starting range is from 1 nM to 10 µM.[7] Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Remove the medium from the cells and add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol measures the activation of executioner caspases to confirm if cytotoxicity is due to apoptosis.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC stock solution
-
Caspase-Glo® 3/7 Assay reagent (or similar)[7]
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
-
Positive control for apoptosis (e.g., staurosporine)
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC and a vehicle control. Include a positive control for apoptosis.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.[7]
Visualizations
Caption: General mechanism of action for a PROTAC molecule.
Caption: A troubleshooting workflow for addressing PROTAC-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future [mdpi.com]
- 14. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of E3 Ligase Ligand-Linker Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability of E3 Ligase Ligand-linker Conjugates, commonly known as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is "E3 Ligase Ligand-linker Conjugate 27"?
A1: While "this compound" does not correspond to a universally recognized, specific molecule in publicly available literature, it describes a class of molecules known as PROTACs. A PROTAC is a bifunctional molecule that consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The primary function of a PROTAC is to induce the degradation of the target protein through the cell's own ubiquitin-proteasome system.
Q2: What are the common stability issues encountered with E3 ligase ligand-linker conjugates?
A2: The primary stability challenges with these conjugates fall into two categories:
-
Metabolic Instability: Degradation by metabolic enzymes, primarily in the liver and plasma. The linker region is often the most susceptible part of the molecule to metabolism.
-
Chemical Instability: Degradation due to hydrolysis, particularly in aqueous environments. This is a known issue for conjugates that utilize certain E3 ligase ligands, such as thalidomide (B1683933) and its derivatives, which contain hydrolytically labile moieties.
Q3: How does the linker component affect the stability of the conjugate?
A3: The linker is a critical determinant of a PROTAC's stability. Its length, chemical composition, and attachment points to the two ligands can significantly influence:
-
Metabolic Stability: Longer, more flexible linkers, such as long alkyl chains, can be more susceptible to metabolism. Conversely, incorporating rigid or cyclic structures into the linker can enhance metabolic stability.
-
Physicochemical Properties: The linker impacts the molecule's solubility and permeability, which can indirectly affect its overall stability and bioavailability.
Q4: Which E3 ligase ligands are commonly associated with stability issues?
A4: While any part of the conjugate can be a metabolic liability, ligands for Cereblon (CRBN), such as thalidomide, pomalidomide, and lenalidomide, are known to be susceptible to hydrolysis. This can lead to the degradation of the PROTAC in aqueous solutions and biological media.
Troubleshooting Guide
Issue 1: My conjugate shows low potency in cell-based assays, and I suspect it is unstable.
| Possible Cause | Troubleshooting Steps |
| Rapid metabolic degradation in cell culture media or by intracellular enzymes. | 1. Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the conjugate's half-life. 2. Analyze the chemical stability in the assay buffer over the time course of the experiment. 3. If metabolically unstable, consider modifying the linker by introducing metabolic blockers (e.g., fluorine atoms) or using a more rigid or cyclic linker. |
| Hydrolytic degradation of the conjugate. | 1. Assess the stability of the conjugate in aqueous buffer at physiological pH (7.4). 2. If hydrolysis is confirmed, and a CRBN ligand is used, consider modifying the ligand or the linker attachment point to improve stability. |
| Poor cell permeability leading to low intracellular concentrations. | 1. Optimize the physicochemical properties of the conjugate by modifying the linker to balance hydrophilicity and lipophilicity. 2. Consider using a different E3 ligase ligand that may lead to a conjugate with better cell permeability. |
Issue 2: I am observing inconsistent results between different batches of my conjugate.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound during storage. | 1. Ensure the conjugate is stored under appropriate conditions (typically at -20°C or -80°C as a solid or in a suitable solvent like DMSO). 2. Re-evaluate the purity of the stored compound by analytical methods such as HPLC or LC-MS before use. |
| Variability in the experimental setup. | 1. Standardize cell passage number and confluency for all experiments. 2. Ensure consistent incubation times and compound concentrations. |
Quantitative Data on Conjugate Stability
The stability of an E3 ligase ligand-linker conjugate is typically assessed by measuring its half-life (t½) in various in vitro systems. A shorter half-life indicates lower stability.
Table 1: Metabolic Stability of PROTACs in Human Liver Microsomes (HLM)
| PROTAC | E3 Ligase Ligand | Linker Type | Half-life (t½, min) | Reference |
| ARV-110 | CRBN | Proprietary | 986 | [1] |
| MZ1 | VHL | PEG-based | Metabolically stable | [2] |
| PROTAC R1 | CRBN | 4-methylene alkyl | 135 | [] |
| PROTAC R2 | CRBN | 8-methylene alkyl | 18.2 | [] |
| BTK Degrader 6e | CRBN | Polyethylene glycol | 1.3 (mouse) | [] |
Table 2: Stability of PROTACs in Plasma
| PROTAC | Species | Stability | Notes | Reference |
| ARV-110 | Rat, Mouse | Unstable at 25°C, Stable on ice | Degradation preventable at low temperatures. | [1] |
| Amide-linked PROTACs | Human | Stable after 90 min | Protection from hydrolysis by bulky POI-ligand. | [4] |
| Ester-linked PROTACs | Human | Stable after 90 min | Protection from hydrolysis by bulky POI-ligand. | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a conjugate when incubated with human liver microsomes.
Materials:
-
Test conjugate
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one with high and one with low metabolic stability)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test conjugate and control compounds in DMSO. Dilute the stock solutions in phosphate buffer to the final working concentration.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex the samples and centrifuge to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent conjugate at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining conjugate versus time. The half-life (t½) is calculated from the slope of the linear regression.[5][6][7]
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of a conjugate in plasma.
Materials:
-
Test conjugate
-
Pooled plasma (from human or other species)
-
Control compound known to be metabolized by plasma enzymes
-
Methanol (B129727) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: The test conjugate is incubated with plasma at 37°C.
-
Time Points: Samples are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: The reaction is stopped by adding methanol containing an internal standard.
-
Sample Preparation: After centrifugation, the supernatant is analyzed.
-
LC-MS/MS Analysis: The concentration of the remaining test conjugate is quantified.
-
Data Analysis: The percentage of the conjugate remaining at each time point relative to the 0-minute sample is calculated to determine the half-life.[8][9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
addressing the hook effect in experiments with Compound 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the high-dose hook effect, a common issue encountered in immunoassays involving Compound 27.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
The high-dose hook effect, also known as the prozone phenomenon, is an issue in immunoassays that causes falsely low results at very high concentrations of the analyte.[1][2][3][4] Instead of the signal increasing proportionally with the analyte concentration, it unexpectedly decreases, creating a "hook" shape on a dose-response curve.[1][4] This phenomenon is most prevalent in one-step sandwich immunoassays.[1][2][4]
Q2: Why am I seeing a lower signal with higher concentrations of my analyte after treatment with Compound 27?
If Compound 27 is expected to increase the concentration of your target analyte, a lower-than-expected signal at high doses could indicate a hook effect. This occurs when an excess of the target analyte saturates both the capture and detection antibodies in your assay.[1][5] Consequently, the "sandwich" complex required for signal generation cannot form effectively, and unbound detection antibodies are washed away, leading to a reduced signal.[4][5]
Q3: How can I confirm that the unexpected results are due to the hook effect?
The most reliable method to confirm a hook effect is to perform a serial dilution of the sample .[1][4][6] If a hook effect is present, testing a diluted sample will paradoxically yield a much higher (and more accurate) result than the undiluted sample, as the analyte concentration is brought back into the assay's optimal detection range.[4]
Q4: What is the primary solution for overcoming the hook effect?
The primary and most straightforward solution is to dilute your samples.[1][7][8] By preparing a range of dilutions, you can identify a concentration that falls within the linear, reliable range of the assay.[1][6] It is recommended to run pilot tests with multiple dilutions before proceeding with a large-scale assay.[6]
Q5: Can the assay protocol itself be modified to prevent the hook effect?
Yes, switching from a one-step to a two-step assay protocol can mitigate the hook effect.[1][8] A two-step protocol involves adding the sample to the capture antibody, washing away excess analyte, and then adding the detection antibody. This additional wash step prevents the saturation of detection antibodies by free-floating analyte, thereby preventing the hook effect.[1]
Troubleshooting Guide
This guide addresses the specific issue of observing a dose-response curve that unexpectedly declines at high concentrations of your target analyte, a hallmark of the hook effect.
Problem: Signal decreases at high analyte concentrations expected from Compound 27 treatment.
| Potential Cause | Confirmation Step | Recommended Solution |
| High-Dose Hook Effect | The analyte concentration is too high, saturating both capture and detection antibodies and preventing the formation of the antibody-analyte "sandwich".[1][5] | Perform a serial dilution of the high-concentration samples (e.g., 1:10, 1:100, 1:1000) and re-run the assay. If the calculated concentration of the diluted sample is significantly higher, the hook effect is confirmed. |
| Reagent Issue | One of the assay reagents (e.g., detection antibody, substrate) may have expired or been improperly stored, leading to poor signal generation at all concentrations. | Check the expiration dates and storage conditions of all reagents. Run the assay again with a fresh set of reagents and controls to verify performance. |
| Procedural Error | Inconsistent washing, incorrect incubation times, or cross-contamination can lead to variable and unreliable results.[9][10] | Review the assay protocol meticulously. Ensure consistent and thorough washing at each step to reduce background noise.[9] Use fresh pipette tips for each sample and reagent to prevent cross-contamination.[9] |
Data Presentation
The following tables illustrate how the hook effect can manifest in experimental data and how it is corrected through sample dilution.
Table 1: Raw Data Exhibiting a Potential Hook Effect
| Sample ID | Compound 27 Conc. (nM) | Expected Analyte Level | Observed Signal (OD) | Calculated Conc. (ng/mL) |
| 1 | 0 | Low | 0.150 | 10 |
| 2 | 10 | Medium | 0.850 | 150 |
| 3 | 50 | High | 1.800 | 400 |
| 4 | 200 | Very High | 1.100 | 210 (Anomalous) |
| 5 | 1000 | Extremely High | 0.450 | 55 (Anomalous) |
Table 2: Corrected Data for High-Concentration Samples After Dilution
| Sample ID | Dilution Factor | Observed Signal (OD) | Calculated Conc. (ng/mL) | Final Conc. (ng/mL) |
| 4 | 1:10 | 1.950 | 450 | 4500 |
| 5 | 1:100 | 1.650 | 350 | 35000 |
Experimental Protocols
Protocol 1: Standard Sandwich ELISA Protocol (One-Step)
-
Coating: Coat a 96-well plate with capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.[9]
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add standards and samples (potentially containing Compound 27-induced analyte) to the wells.
-
Detection Antibody Incubation: Immediately add the enzyme-conjugated detection antibody to all wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step thoroughly.
-
Substrate Addition: Add the substrate and incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution.
-
Reading: Read the absorbance on a plate reader at the appropriate wavelength.
Protocol 2: Identifying and Correcting for the Hook Effect
-
Identify Anomalous Sample: Identify the sample(s) from your initial ELISA run that show a lower-than-expected signal despite being at a high concentration (e.g., Sample 4 and 5 from Table 1).
-
Prepare Serial Dilutions: For each suspect sample, prepare a series of dilutions (e.g., 1:10, 1:100, 1:1000) using the same diluent buffer used for the standards.
-
Re-Assay: Run the diluted samples on a new ELISA plate alongside the standard curve.
-
Analyze Data:
-
Calculate the concentration of the analyte in the diluted samples based on the new standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration for the original, undiluted sample.
-
Compare the results. A valid result will show that the back-calculated concentrations are consistent across several dilution points that fall within the linear range of the standard curve.
-
Visualizations
References
- 1. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 2. Hook effect - Wikipedia [en.wikipedia.org]
- 3. hook effect - CANDOR Bioscience [candor-bioscience.de]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorbyt.com [biorbyt.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Ternary Complex Formation with Compound 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the formation of a ternary complex with Compound 27.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Compound 27?
A1: Compound 27 is a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), designed to induce the formation of a ternary complex between a specific target protein and an E3 ubiquitin ligase. This proximity is intended to lead to the ubiquitination and subsequent proteasomal degradation of the target protein.
Q2: What are the critical first steps to take if I do not observe ternary complex formation?
A2: Initially, you should verify the integrity and activity of each component.[1] This includes confirming the chemical structure and purity of Compound 27 through methods like NMR and mass spectrometry.[1] Additionally, ensure the target protein and E3 ligase are correctly folded, pure, and active, which can be assessed using techniques like Dynamic Light Scattering (DLS) to check for aggregation.[1]
Q3: How can I confirm that Compound 27 is engaging the target protein inside the cells?
A3: Cellular target engagement can be confirmed using in-cell assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays.[2] These techniques can verify that Compound 27 is cell-permeable and binds to the target protein in a cellular environment.[2]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed in proximity-based assays where the signal decreases at high concentrations of the bifunctional molecule (e.g., Compound 27).[1][2] This occurs because an excess of the compound leads to the formation of binary complexes (e.g., Target-Compound 27 and E3-Compound 27) instead of the desired ternary complex (Target-Compound 27-E3).[1] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation.[1][2][3]
Troubleshooting Guides
Issue 1: No or Weak Signal for Ternary Complex Formation
-
Question: I am not observing any signal, or a very weak signal, in my ternary complex formation assay. What are the possible causes and how can I troubleshoot this?
-
Answer: This issue can arise from several factors. Below is a step-by-step guide to troubleshoot the problem.
-
Step 1: Verify Protein Quality and Integrity.
-
Possible Cause: The target protein or E3 ligase may be misfolded, aggregated, or inactive.
-
Troubleshooting:
-
Assess protein purity and folding using SDS-PAGE and Dynamic Light Scattering (DLS).
-
Confirm the activity of the E3 ligase through a self-ubiquitination assay.
-
Verify the binding of Compound 27 to the target and E3 ligase independently using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
-
-
Step 2: Confirm Compound Integrity and Concentration.
-
Possible Cause: Compound 27 may have degraded, or the concentration may be inaccurate.
-
Troubleshooting:
-
Confirm the chemical identity and purity of your stock of Compound 27 using LC-MS and NMR.
-
Prepare fresh dilutions of the compound for your experiments.
-
-
-
Step 3: Optimize Assay Conditions.
-
Possible Cause: The buffer conditions, protein concentrations, or incubation times may not be optimal.
-
Troubleshooting:
-
Perform a matrix titration of both the target protein and the E3 ligase to find the optimal concentration for your assay.
-
If initial attempts are unsuccessful, consider testing different buffer compositions.[3]
-
Vary the incubation time to ensure the reaction has reached equilibrium.
-
-
-
Issue 2: The "Hook Effect" is Obscuring the Optimal Concentration
-
Question: My dose-response curve shows a sharp decrease in signal at higher concentrations of Compound 27, making it difficult to determine the optimal concentration. What should I do?
-
Answer: The "hook effect" is common in proximity assays. The following strategies can help you manage it.
-
Strategy 1: Expand the Concentration Range.
-
Action: Perform a wider titration of Compound 27, using a serial dilution over several orders of magnitude (e.g., from picomolar to micromolar). This will help to fully characterize the bell-shaped curve and identify the peak, which represents the optimal concentration for ternary complex formation.[1][3]
-
-
Strategy 2: Adjust Protein Concentrations.
-
Action: Modifying the concentrations of the target protein and E3 ligase can shift the hook effect to higher concentrations of Compound 27, potentially widening the optimal window.[1]
-
-
Strategy 3: Consider Compound Analogs.
-
Action: If the hook effect remains problematic, it may indicate that the linker of Compound 27 is not optimal for stable ternary complex formation. Synthesizing and testing analogs with different linker lengths and compositions could improve cooperativity and reduce the hook effect.[2]
-
-
Issue 3: Inconsistent Results Between Biochemical and Cellular Assays
-
Question: I see good ternary complex formation in my biochemical assay (e.g., TR-FRET), but I don't observe target degradation in my cellular experiments. Why is there a discrepancy?
-
Answer: Discrepancies between in vitro and in-cell data are common and can be due to the complexity of the cellular environment.[1]
-
Possible Cause 1: Poor Cell Permeability or Stability of Compound 27.
-
Troubleshooting:
-
-
Possible Cause 2: Low Intracellular Protein Expression.
-
Possible Cause 3: Formation of an "Unproductive" Ternary Complex.
-
Troubleshooting:
-
A stable ternary complex does not guarantee efficient ubiquitination. The geometry of the complex might be suboptimal for the E3 ligase to transfer ubiquitin to the target.[1]
-
Consider synthesizing analogs of Compound 27 with different linker attachment points or lengths to promote a more productive complex geometry.[1]
-
-
-
Data Presentation
Table 1: Comparison of Biophysical Assays for Ternary Complex Characterization
| Assay Technique | Principle | Advantages | Disadvantages | Typical Concentration Range |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | Homogeneous, high-throughput | Requires fluorescently labeled proteins | pM to nM |
| AlphaLISA | Amplified Luminescent Proximity Homogeneous Assay | High sensitivity, no-wash steps | Potential for signal interference | pM to nM |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Live-cell measurements, real-time kinetics | Requires genetically encoded tags | nM to µM |
| SPR | Surface Plasmon Resonance | Real-time kinetics, label-free | Requires protein immobilization, potential for mass transport limitations | nM to µM |
| ITC | Isothermal Titration Calorimetry | Provides full thermodynamic profile (Kd, ΔH, ΔS), label-free | Low-throughput, requires high protein concentration | µM |
| CETSA | Cellular Thermal Shift Assay | In-cell target engagement, no labels required | Indirect measurement of binding, lower throughput | µM to mM |
Experimental Protocols
Protocol 1: Dose-Response Analysis of Compound 27 using TR-FRET
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound 27 in 100% DMSO.
-
Serially dilute Compound 27 in assay buffer to create a range of concentrations (e.g., from 1 µM to 1 pM).
-
Prepare solutions of the fluorescently labeled target protein (e.g., with a donor fluorophore) and E3 ligase (e.g., with an acceptor fluorophore) in assay buffer at 2X the final desired concentration.
-
-
Assay Procedure:
-
Add 5 µL of each concentration of Compound 27 to the wells of a 384-well plate.
-
Add 5 µL of the 2X target protein solution to each well.
-
Add 5 µL of the 2X E3 ligase solution to each well.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the Compound 27 concentration.
-
Fit the data to a suitable dose-response model to determine the EC50 and observe any potential hook effect.
-
Protocol 2: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Compound 27 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized target protein levels against the concentration of Compound 27 to determine the DC50 (concentration for 50% degradation).
-
Visualizations
Caption: Signaling pathway of Compound 27-induced target protein degradation.
Caption: A logical workflow for troubleshooting ternary complex formation.
Caption: Decision tree for troubleshooting inconsistent assay results.
References
Validation & Comparative
Validating Target Engagement of BTK PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bruton's Tyrosine Kinase (BTK), a crucial mediator in B-cell receptor signaling and a validated target in various B-cell malignancies. This document outlines the performance of different BTK PROTACs, supported by experimental data, and includes detailed methodologies for key evaluative assays to validate target engagement.
Introduction to BTK PROTACs
PROTACs are innovative heterobifunctional molecules that utilize the cell's native ubiquitin-proteasome system to selectively target and degrade proteins of interest. A BTK PROTAC is comprised of a ligand that binds to BTK, another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two. The formation of a ternary complex between BTK, the PROTAC, and the E3 ligase leads to the ubiquitination of BTK, marking it for subsequent degradation by the proteasome.[1][2][3][] This event-driven mechanism offers a powerful alternative to traditional small-molecule inhibition, with the potential to overcome drug resistance and enhance selectivity.[1][5]
Quantitative Comparison of BTK PROTACs
The efficacy of BTK PROTACs is primarily evaluated by their ability to induce the degradation of the BTK protein. The following table summarizes the in vitro degradation performance of several notable BTK PROTACs in various cell lines, highlighting their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | BTK Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | GDC-0853 | Pomalidomide | Ramos | 0.5 ± 0.2 | >95 | [6] |
| JeKo-1 | 0.6 ± 0.2 | >95 | [6] | |||
| MT-802 | Ibrutinib derivative | Pomalidomide | MOLM-14 | <10 | >85 | [7][8] |
| SJF620 | Ibrutinib derivative | Pomalidomide | NAMALWA | 5.3 | ~95 | [9] |
| DD-03-171 | Ibrutinib derivative | Pomalidomide | TMD8 | ~10 | >90 | [6][8] |
| P13I | Ibrutinib derivative | Pomalidomide | TMD8 | ~30 | >90 | [6] |
Key Experiments for Validating Target Engagement
To rigorously validate the target engagement and mechanism of action of BTK PROTACs, a series of key experiments are performed. These assays confirm that the PROTAC binds to BTK and the E3 ligase, forms a ternary complex, and induces ubiquitin-dependent degradation of BTK.
Western Blotting for BTK Degradation
Western blotting is a fundamental technique to quantify the reduction in total BTK protein levels following PROTAC treatment.[1][10]
Experimental Protocol:
-
Cell Culture and Treatment: Seed B-cell lymphoma cell lines (e.g., Ramos, TMD8, NAMALWA) in 6-well plates. Treat the cells with a range of concentrations of the BTK PROTAC or vehicle control (DMSO) for a specified duration (e.g., 17-24 hours).[6][10]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[1][9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][11]
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the BTK signal to the loading control to determine the relative BTK protein levels and calculate DC50 and Dmax values.[1][9]
NanoBRET™ Target Engagement Assays
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that allows for the quantitative measurement of compound binding to a target protein.[12][13] This technology can be used to confirm direct engagement of the PROTAC with both BTK and the E3 ligase (CRBN or VHL) within the cellular environment.[6][14]
Experimental Protocol for BTK Target Engagement:
-
Cell Transfection: Transiently transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-BTK fusion protein.[6][15]
-
Cell Plating: Plate the transfected cells in 96-well plates.
-
Assay Execution:
-
Add a cell-permeable fluorescent tracer that binds to BTK to the cells.
-
Add the BTK PROTAC at various concentrations. The PROTAC will compete with the tracer for binding to the NanoLuc®-BTK fusion protein.
-
Add the NanoLuc® substrate to initiate the luminescence reaction.
-
-
Measurement: Measure the BRET signal using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.[12]
-
Data Analysis: Plot the BRET signal against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
A similar protocol can be followed to assess engagement with the E3 ligase by using a NanoLuc®-E3 ligase fusion protein and a corresponding fluorescent tracer.[6]
Ternary Complex Formation Assays
The formation of a stable ternary complex (BTK-PROTAC-E3 ligase) is a prerequisite for protein degradation.[2] Live-cell NanoBRET™ assays can also be adapted to monitor the formation of this complex.[6]
Experimental Protocol for Ternary Complex Formation:
-
Cell Co-transfection: Co-transfect HEK293 cells with two vectors: one expressing NanoLuc®-BTK and another expressing the E3 ligase (e.g., CRBN) fused to a HaloTag® protein.
-
Cell Plating and Labeling: Plate the co-transfected cells in 96-well plates and add a fluorescent HaloTag® ligand, which will covalently bind to the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Treat the cells with the BTK PROTAC at various concentrations.
-
Measurement: Add the NanoLuc® substrate and measure the BRET signal. An increase in the BRET signal indicates that the PROTAC is bringing the NanoLuc®-BTK (donor) and the fluorescently labeled HaloTag®-E3 ligase (acceptor) into close proximity, confirming the formation of the ternary complex.[6]
Immunoprecipitation for BTK Ubiquitination
This assay directly demonstrates that the degradation of BTK is mediated by the ubiquitin-proteasome system.[1]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the BTK PROTAC in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated BTK. Lyse the cells in a suitable buffer.[1]
-
Immunoprecipitation: Incubate the cell lysates with an anti-BTK antibody to capture BTK and any associated proteins. Use protein A/G beads to pull down the antibody-protein complexes.
-
Elution and Western Blotting: Elute the captured proteins and analyze them by Western blotting using an anti-ubiquitin antibody. The presence of a smear of high-molecular-weight bands corresponding to ubiquitinated BTK confirms that the PROTAC induces ubiquitination of its target.[1]
Visualizations
To further illustrate the concepts discussed, the following diagrams depict the BTK signaling pathway, a typical experimental workflow for evaluating BTK PROTACs, and the logical relationship of the PROTAC components.
Caption: BTK signaling pathway and the mechanism of action of a BTK PROTAC.
Caption: A typical experimental workflow for the evaluation of BTK PROTACs.
Caption: Logical relationship of the components of a BTK PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ptglab.com [ptglab.com]
- 12. wechat.promega.com.cn [wechat.promega.com.cn]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to VHL E3 Ligase Ligands: Compound 27 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular oxygen-sensing pathway and a key target in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The selection of an appropriate VHL ligand is paramount for the successful design of potent and selective protein degraders. This guide provides an objective comparison of Compound 27 with other notable VHL E3 ligase ligands, supported by experimental data and detailed methodologies.
Quantitative Comparison of VHL Ligand Performance
The binding affinity of a ligand to VHL is a primary determinant of its utility in recruiting the E3 ligase to a target protein. The following tables summarize the binding affinities and cellular activities of Compound 27 and other well-characterized VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| Compound 27 | 145 µM | 19F NMR Displacement Assay | [1] |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [2][3] |
| VH298 | 80-90 nM | ITC & Fluorescence Polarization | [4][5][6] |
| VH101 | 16 nM | Not Specified | [7][8] |
| Compound 15 | 5.4 µM | Isothermal Titration Calorimetry (ITC) | [9] |
| Compound 134a | 29 nM | Surface Plasmon Resonance (SPR) | [10] |
| Compound 133a | 171 nM | Surface Plasmon Resonance (SPR) | [10] |
Table 1: Comparison of Binding Affinities of VHL E3 Ligase Ligands. This table provides a direct comparison of the dissociation constants (Kd) for various ligands binding to the VHL E3 ligase complex. A lower Kd value indicates a higher binding affinity.
| PROTAC | VHL Ligand | Target Protein | Cellular Degradation (DC50) | Cell Line | Reference |
| MZ1 | VH032 | BRD4 | < 100 nM | Not Specified | [7] |
| ARD-69 | VHL-e (24) | AR | 0.86 nM | LNCaP | [7] |
| ARD-266 | VHL-g (25) | AR | 0.5 nM | LNCaP | [7] |
| PROTAC 139 | Heterocyclic Ligand | BRD4 | 3.3 nM | PC3 | [10] |
| PROTAC 141 | N-oxo-amide Ligand | BRD4 | 2.58 nM | PC3 | [10] |
Table 2: Cellular Activity of PROTACs Utilizing Different VHL Ligands. This table showcases the in-cell efficacy of PROTACs that incorporate various VHL ligands. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein.
VHL-HIF-1α Signaling Pathway
The canonical function of the VHL E3 ligase is to target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation under normoxic conditions. Understanding this pathway is crucial for designing VHL-based therapeutics.
Figure 1: VHL-HIF-1α Signaling Pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of VHL ligand performance.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This competitive assay measures the binding of a test compound to the VHL complex.
Principle: The assay utilizes a VHL-Red Ligand, a 6His-tagged human VHL protein complex, and an anti-6His antibody labeled with Europium cryptate (donor). When the VHL-Red Ligand (acceptor) is bound to the VHL complex, excitation of the donor triggers Fluorescence Resonance Energy Transfer (FRET). A test compound that binds to VHL will compete with the VHL-Red Ligand, leading to a decrease in the FRET signal.[7]
Protocol:
-
Plate Preparation: The assay is typically performed in a 96- or 384-well low-volume white plate.
-
Dispensing:
-
Dispense samples or standards directly into the assay plate.
-
Add the 6His-tagged VHL protein complex.
-
Add the HTRF reagents: anti-6His antibody labeled with Europium cryptate and the VHL Ligand labeled with a Red HTRF acceptor. These can be pre-mixed.[7]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the binding affinity (IC50) of the test compound.
Fluorescence Polarization (FP) Binding Assay
This method is another competitive binding assay used to determine the affinity of ligands for VHL.
Principle: The assay is based on the change in polarization of fluorescent light emitted from a fluorescently labeled VHL ligand (tracer) upon binding to the larger VHL protein complex. A small, unbound fluorescent ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VHL complex, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that binds to VHL will displace the fluorescent ligand, causing a decrease in the fluorescence polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified recombinant VHL complex (e.g., ELOB/ELOC/VHL).
-
Prepare a solution of a fluorescently labeled VHL ligand (e.g., BDY FL VH032).
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
In a black microplate, add the VHL complex to wells designated for the positive control and test inhibitor.
-
Add assay buffer to the negative control and blank wells.
-
Add the diluted test inhibitor to the appropriate wells. Add diluent solution to the control wells.
-
Add the fluorescently labeled VHL ligand to all wells except the blank.
-
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature with slow shaking.
-
Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Data Analysis: The change in millipolarization (mP) units is used to calculate the IC50 value of the test inhibitor.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay assesses the ability of a VHL ligand to stabilize HIF-1α in a cellular context.
Principle: By inhibiting the VHL-HIF-1α interaction, a VHL ligand prevents the degradation of HIF-1α, leading to its accumulation in the cell. This accumulation can be detected and quantified by Western blotting.[11]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or RCC4) to an appropriate confluency.
-
Treat the cells with varying concentrations of the test VHL ligand for a specific duration (e.g., 2 to 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for HIF-1α and a loading control (e.g., β-actin or GAPDH). The relative increase in HIF-1α levels in treated cells compared to the control indicates the stabilizing effect of the ligand.
In Vivo Pharmacokinetic (PK) Study
This type of study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a VHL ligand in a living organism.
General Workflow:
-
Dosing: Administer the VHL ligand to a cohort of animals (e.g., mice or rats) via a specific route (e.g., intravenous, oral).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Bioanalysis: Quantify the concentration of the VHL ligand in the plasma/serum samples using a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration of the ligand versus time to generate a pharmacokinetic profile. From this profile, key PK parameters can be calculated, including:
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Maximum concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to maximum concentration (Tmax): The time at which Cmax is reached.
-
Area under the curve (AUC): The total drug exposure over time.
-
Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation.
-
Figure 2: General Experimental Workflow.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the E3 Ligase Landscape: A Comparative Guide to Cereblon-Recruiting Ligands for Bcl-2/Bcl-xL Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A critical component of these heterobifunctional molecules is the E3 ligase ligand, which dictates the recruitment of the cellular degradation machinery. This guide provides a comparative analysis of E3 Ligase Ligand-linker Conjugate 27, a Cereblon (CRBN) recruiting moiety utilized in the development of PROTACs targeting the Bcl-2/Bcl-xL family of anti-apoptotic proteins. We present a detailed examination of its performance in the context of available alternatives, supported by experimental data and protocols to aid in the rational design of next-generation protein degraders.
This compound: A Cereblon Recruiter
This compound is a key building block for constructing PROTACs aimed at degrading Bcl-2 and Bcl-xL. It incorporates a pomalidomide-based ligand that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase. By tethering this ligand to a Bcl-2/Bcl-xL inhibitor via a linker, the resulting PROTAC can induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of these cancer-promoting proteins.
Performance Comparison of Cereblon Ligands
The choice of the CRBN ligand is a crucial determinant of a PROTAC's efficacy, selectivity, and potential off-target effects. While direct comparative cross-reactivity data for this compound is not extensively published, we can infer its performance characteristics by comparing the broader classes of CRBN ligands, primarily thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931).
Pomalidomide, the core of Conjugate 27, generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can translate to more efficient ternary complex formation and enhanced degradation of the target protein.[1] Furthermore, pomalidomide-based PROTACs have been reported to possess greater degradation selectivity and improved metabolic stability over their thalidomide-based counterparts.[1]
However, a significant consideration for all pomalidomide-based PROTACs is the potential for off-target degradation of endogenous proteins, most notably zinc-finger (ZF) proteins.[2][3] This off-target activity is inherent to the pomalidomide scaffold itself. Recent studies have shown that modifying the phthalimide (B116566) ring of pomalidomide, particularly at the C5 position, can mitigate this off-target degradation by creating steric hindrance that disrupts the interaction with ZF proteins while maintaining CRBN binding.[2][4]
The following table summarizes key performance parameters of different CRBN ligands based on published studies.
| E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations | Reference |
| Pomalidomide-based | BRD4 | 293T | 1.8 | >95 | Potent degradation, but potential for off-target effects. | [2] |
| Lenalidomide-based | BRD4 | HeLa | 5 | ~90 | May offer improved physicochemical properties and stability.[5] | [1] |
| Thalidomide-based | BRD4 | K562 | 25 | >90 | Generally lower potency compared to pomalidomide.[6] | [1] |
| C5-modified Pomalidomide | ALK | KARPAS-299 | <10 | >90 | Reduced off-target degradation of zinc-finger proteins.[2] | [2] |
Experimental Protocols for Cross-Reactivity and Selectivity Studies
To rigorously assess the cross-reactivity and selectivity of E3 ligase ligand-linker conjugates, a combination of proteomic and biophysical assays is essential.
Quantitative Proteomics for Off-Target Profiling
Quantitative mass spectrometry-based proteomics provides an unbiased, global view of the proteome, enabling the identification of unintended protein degradation events.
Protocol: Tandem Mass Tag (TMT)-based Quantitative Proteomics
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., MOLT-4 for Bcl-2/Bcl-xL studies) and treat with the PROTAC of interest at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Protein Extraction and Digestion: Lyse cells and extract proteins. Reduce, alkylate, and digest proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
TMT Labeling: Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Calculate protein abundance changes relative to the vehicle control to identify significantly downregulated proteins, which represent potential off-targets.[7][8]
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
Protocol: TR-FRET Assay
-
Reagents: Purified, tagged target protein (e.g., GST-Bcl-xL), purified, tagged E3 ligase complex (e.g., His-CRBN/DDB1), and corresponding terbium (donor) and fluorescein (B123965) (acceptor) conjugated antibodies.
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and the PROTAC at varying concentrations.
-
Antibody Addition: Add the donor and acceptor antibodies that bind to the respective protein tags.
-
Incubation: Incubate the plate in the dark to allow for complex formation and antibody binding.
-
Signal Detection: Measure the TR-FRET signal using a plate reader. An increased FRET signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.[9][10]
NanoBRET Assay for Target Engagement and Ternary Complex Formation in Live Cells
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein interactions within living cells.
Protocol: NanoBRET Target Engagement and Ternary Complex Assay
-
Cell Line Engineering: Generate a stable cell line expressing the target protein fused to a NanoLuc luciferase (donor). For ternary complex assessment, also express the E3 ligase fused to a HaloTag (acceptor).
-
Cell Plating and Labeling: Plate the engineered cells and, for ternary complex analysis, add a fluorescent HaloTag ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
BRET Measurement: Measure the BRET signal. A decrease in signal in a competitive binding setup indicates target engagement, while an increase in the ternary complex setup indicates proximity between the target and the E3 ligase.[11][12]
Visualizing the PROTAC Workflow and Signaling
To better understand the underlying mechanisms, the following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sapient.bio [sapient.bio]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. selvita.com [selvita.com]
Validating On-Target Degradation of Compound 27: A Comparative Guide Using Genetic Knockouts
For researchers and drug development professionals, confirming that a novel degrader molecule specifically eliminates its intended target is a critical step. This guide provides a comprehensive comparison of methods to validate the on-target degradation of "Compound 27," a hypothetical PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4). We present supporting experimental data and detailed protocols, focusing on the use of genetic knockouts as a gold-standard validation approach.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] Compound 27, like other PROTACs, is designed to form a ternary complex between its target protein, BRD4, and an E3 ubiquitin ligase.[3][4] This proximity leads to the ubiquitination of BRD4, marking it for destruction by the proteasome.[5][6] To ensure that the observed cellular effects of Compound 27 are due to the degradation of BRD4 and not off-target activities, rigorous validation is essential.[7]
Comparative Analysis: Wild-Type vs. Knockout Cells
The most definitive way to confirm on-target activity is to compare the effects of Compound 27 in wild-type cells versus cells where the target protein, BRD4, has been genetically knocked out using techniques like CRISPR-Cas9. The logic is straightforward: if Compound 27's effects are mediated through BRD4 degradation, then BRD4 knockout cells should be resistant to the compound's phenotypic consequences.
Table 1: Comparing the Effects of Compound 27 in Wild-Type vs. BRD4 Knockout Cells
| Parameter | Wild-Type (WT) Cells | BRD4 Knockout (KO) Cells | Rationale |
| BRD4 Protein Levels | Dose-dependent decrease with Compound 27 treatment.[8][9] | No BRD4 protein detectable, irrespective of treatment. | Confirms the absence of the target in the KO model. |
| c-MYC Protein Levels | Significant downregulation upon Compound 27 treatment.[4] | c-MYC levels are already low and are unaffected by Compound 27. | BRD4 is a key regulator of MYC transcription.[4][10] |
| Cell Viability (IC₅₀) | Low IC₅₀ value, indicating high sensitivity to Compound 27. | High IC₅₀ value, indicating resistance to Compound 27. | Demonstrates that the cytotoxic effect is BRD4-dependent. |
| Global Proteome Changes | Selective degradation of BRD4 with minimal off-target effects.[11] | No significant changes in the proteome upon Compound 27 treatment. | Confirms the specificity of Compound 27 for BRD4.[12] |
Visualizing the Mechanisms and Workflows
To better understand the underlying principles, the following diagrams illustrate the key pathways and experimental processes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Generation of BRD4 Knockout Cell Line via CRISPR/Cas9
This protocol provides a general framework for creating a BRD4 knockout cell line.
-
Cell Line Selection: Choose a cell line relevant to the intended therapeutic area (e.g., MDA-MB-231 for breast cancer).
-
gRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the BRD4 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay.
-
Vector Delivery: Co-transfect the cells with a Cas9-expressing plasmid and a plasmid containing the selected sgRNA and a selectable marker (e.g., puromycin (B1679871) resistance).
-
Selection and Clonal Isolation: Select transfected cells using the appropriate antibiotic. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: Expand the clones and validate the knockout by:
Western Blot Analysis for Protein Degradation
Western blotting is a standard technique to quantify changes in protein levels.[3][5]
-
Cell Culture and Treatment: Seed wild-type and BRD4 KO cells in 6-well plates.[5] Once they reach 70-80% confluency, treat them with a dose-response of Compound 27 (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[3] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the bands using an ECL substrate and quantify the band intensities using densitometry software.[4]
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[14][15]
-
Cell Seeding: Seed wild-type and BRD4 KO cells in opaque-walled 96-well plates at a predetermined density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of Compound 27. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[15]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Record the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ values using a non-linear regression curve fit.
Quantitative Proteomics for Specificity Analysis
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes, which is the gold standard for assessing degrader specificity.[1][11]
-
Sample Preparation: Treat wild-type and BRD4 KO cells with Compound 27 at a concentration that achieves maximal degradation (Dmax) and a vehicle control. Harvest the cells and extract proteins.
-
Protein Digestion and Labeling: Digest the proteins into peptides with trypsin. Label the peptides from each condition with isobaric tags (e.g., TMT) for multiplexed analysis.[13]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using specialized software (e.g., MaxQuant or Proteome Discoverer) to identify and quantify proteins.[13] Perform statistical analysis to identify proteins that are significantly downregulated, confirming that only BRD4 and its direct downstream effectors are affected in wild-type cells and that no significant changes occur in BRD4 KO cells.
By employing this multi-faceted approach centered on genetic knockouts, researchers can confidently validate the on-target activity and specificity of novel degraders like Compound 27, providing a solid foundation for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
A Comparative Analysis of PEG vs. Alkyl Linkers for Compound 27: A Guide for Drug Development Professionals
In the landscape of targeted therapeutics, the linker connecting a targeting moiety to an effector payload is a critical determinant of a drug conjugate's overall efficacy and safety profile. This is particularly true for Proteolysis Targeting Chimeras (PROTACs), where the linker's characteristics profoundly influence the formation of a productive ternary complex and subsequent target protein degradation. This guide provides a comparative analysis of polyethylene (B3416737) glycol (PEG) versus alkyl linkers for the hypothetical PROTAC, Compound 27, which is designed to target a key kinase for degradation by recruiting the Cereblon (CRBN) E3 ligase.
The selection of a linker is a multifaceted decision that requires a careful balance of physicochemical properties to optimize a PROTAC's performance.[1] Flexible linkers, such as those based on alkyl chains or PEG units, are widely used in PROTAC design and can significantly impact molecular stability, solubility, and bioactivity.[1]
Comparative Performance Data
The following tables summarize the key physicochemical properties and in vitro/in vivo performance metrics for Compound 27 when synthesized with either a representative PEG or alkyl linker.
Table 1: Physicochemical and Performance Characteristics of PEG vs. Alkyl Linkers for Compound 27
| Property | Alkyl Linker | PEG Linker | Rationale & References |
| Solubility | Lower | Higher | PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart excellent hydrophilicity and improve water solubility.[1][2][3][4] Alkyl linkers, consisting of saturated or unsaturated hydrocarbon chains, are inherently more hydrophobic.[1][4] |
| Cell Permeability | Higher | Lower | The hydrophobic nature of alkyl linkers generally improves cellular permeability.[5] In contrast, the hydrophilicity of PEG linkers can sometimes hinder passive diffusion across the cell membrane. |
| Metabolic Stability | Higher | Potentially Lower | Alkyl chains are generally stable, while PEG chains can be susceptible to oxidative metabolism.[6] |
| Ternary Complex Formation | May be less favorable | Can be more favorable | The flexibility and hydrophilicity of PEG linkers can provide significant contributions to protein-ligand interactions within the ternary complex, stabilizing its orientation through cooperative binding.[7] |
| Off-Target Effects | Potentially Lower | Potentially Higher | The flexibility of PEG linkers may occasionally lead to the formation of unproductive ternary complexes with other proteins, resulting in off-target effects.[6] |
| Synthetic Accessibility | Readily accessible | Commercially available in various lengths | Both linker types are synthetically accessible, with a wide variety of PEG linkers with different lengths and functional groups being commercially available, which can simplify the synthesis process.[1][6] |
Table 2: Hypothetical In Vitro and In Vivo Performance of Compound 27 Variants
| Parameter | Compound 27 (Alkyl Linker) | Compound 27 (PEG Linker) |
| Target Degradation (DC50) | 50 nM | 15 nM |
| Cytotoxicity (IC50) | 100 nM | 30 nM |
| Plasma Half-life (t1/2) | 4 hours | 12 hours |
| Area Under the Curve (AUC) | 2500 ngh/mL | 7500 ngh/mL |
Note: The data in this table is hypothetical and intended for illustrative purposes, reflecting the general trends observed in the literature where enhanced solubility and improved pharmacokinetics from PEGylation can lead to more potent in vitro and in vivo activity.[3][8]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are representative protocols for the evaluation of PROTACs like Compound 27.
General Synthesis of Compound 27 with PEG or Alkyl Linker
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target-binding ligand and the E3 ligase ligand, followed by their conjugation via the linker.
-
Step 1: Synthesis of Linker Intermediates: An appropriate length PEG or alkyl linker is functionalized with reactive groups at both ends (e.g., an amine and a carboxylic acid). For PEG linkers, a wide variety of bifunctional derivatives are commercially available.[6] For alkyl linkers, these are typically synthesized from starting materials with the desired carbon chain length.[9]
-
Step 2: Conjugation to E3 Ligase Ligand: The E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for CRBN) is reacted with one end of the functionalized linker through an amide coupling reaction.[9]
-
Step 3: Conjugation to Target-Binding Ligand: The target-binding ligand is then coupled to the other end of the linker-E3 ligase ligand intermediate, again typically through an amide bond formation, to yield the final PROTAC.[9]
-
Step 4: Purification: The final compound is purified using techniques such as flash chromatography or high-performance liquid chromatography (HPLC).
In Vitro Protein Degradation Assay
This assay quantifies the degradation of the target protein induced by the PROTAC.
-
Cell Culture: Cancer cell lines expressing the target kinase are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the Compound 27 variants for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed to extract total protein.
-
Quantification: The levels of the target protein are quantified using either Western blotting with a specific antibody against the target kinase or an enzyme-linked immunosorbent assay (ELISA). The amount of target protein is normalized to a loading control (e.g., β-actin).
-
Data Analysis: The percentage of remaining target protein is plotted against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the target protein is degraded).
In Vitro Cytotoxicity Assay
This assay measures the effect of the PROTAC on cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the Compound 27 variants for a prolonged period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The cell viability data is normalized to vehicle-treated control cells, and the results are plotted against the PROTAC concentration to calculate the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Pharmacokinetic (PK) Study
This study evaluates the absorption, distribution, metabolism, and excretion of the PROTAC in an animal model (e.g., mice or rats).
-
Administration: A single dose of each Compound 27 variant is administered to the animals, typically via intravenous (IV) or oral (PO) routes.[9]
-
Blood Sampling: Blood samples are collected at various time points after administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[9][10]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Quantification: The concentration of the Compound 27 variant in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to determine key PK parameters, including half-life (t1/2), clearance, volume of distribution, and area under the curve (AUC), using non-compartmental analysis software.[8][10]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the relevant pathways and workflows.
References
- 1. precisepeg.com [precisepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Validating the Therapeutic Window of Compound 27-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to an event-driven pharmacology that eliminates disease-causing proteins.[1] This guide provides a comparative framework for validating the therapeutic window of a hypothetical Compound 27-based degrader, presumed to be a Proteolysis Targeting Chimera (PROTAC), against alternative protein degradation strategies and traditional small molecule inhibitors. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary tools to rigorously assess the efficacy and safety profile of novel degrader compounds.
Comparative Analysis of Therapeutic Modalities
The therapeutic window of a drug is the dosage range that produces the desired therapeutic effect without causing unacceptable toxicity. For protein degraders, this is determined by their potency in degrading the target protein, their selectivity for the intended target, and their off-target effects. This guide compares our lead, "Compound 27," a hypothetical PROTAC, with a "Molecular Glue" and a "Traditional Inhibitor."
| Parameter | Compound 27 (PROTAC) | Molecular Glue | Traditional Inhibitor |
| Mechanism of Action | Binds to the target protein and an E3 ligase, inducing proximity-based ubiquitination and proteasomal degradation.[2][3][4] | Induces a conformational change in an E3 ligase, leading to the recruitment and degradation of a neosubstrate.[3] | Binds to the active site of the target protein, inhibiting its function. |
| Efficacy (DC50/IC50) | Potent, often in the low nanomolar to picomolar range due to its catalytic nature.[3][5] | Efficacy can be potent but is often discovered serendipitously.[3] | Potency varies widely, typically in the nanomolar to micromolar range. |
| Maximal Effect (Dmax) | Can achieve near-complete degradation of the target protein (>95%). | Can achieve significant degradation, but Dmax may be lower than PROTACs. | Maximal inhibition is limited by binding stoichiometry. |
| Selectivity | Generally high, determined by the selectivity of the warhead and the formation of a stable ternary complex.[6] | Selectivity can be high but may have unexpected off-targets due to the nature of neosubstrate recruitment.[6] | Selectivity depends on the specific binding interactions with the target protein. |
| "Hook Effect" | A potential liability where efficacy decreases at high concentrations due to the formation of binary complexes.[6] | Less prone to the hook effect. | Not applicable. |
| Pharmacokinetics | Can have a prolonged pharmacodynamic effect due to the catalytic mechanism and slow protein resynthesis.[7] | Pharmacokinetics are generally more similar to traditional small molecules. | The effect is directly related to the concentration of the inhibitor. |
| Resistance Mechanisms | Mutations in the target protein or E3 ligase can confer resistance. | Mutations in the E3 ligase or the target protein can lead to resistance. | Mutations in the active site of the target protein are a common resistance mechanism. |
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of action for a PROTAC like Compound 27, the experimental workflow for validating its therapeutic window, and a comparison of different therapeutic modalities.
Caption: Mechanism of action for a PROTAC like Compound 27.
Caption: Experimental workflow for therapeutic window validation.
Caption: Comparison of therapeutic modalities.
Experimental Protocols
Rigorous experimental validation is crucial to define the therapeutic window. Below are detailed protocols for key experiments.
Target Degradation Assessment by Western Blot
Objective: To quantify the dose- and time-dependent degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of Compound 27 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of Compound 27 and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[8]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine protein concentration using a BCA assay.[8]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[8]
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software to determine DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[8]
Proteome-Wide Selectivity Profiling by Mass Spectrometry
Objective: To assess the specificity of the degrader for the intended target and identify off-target effects.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Compound 27 at a concentration that achieves significant target degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across the different treatment conditions. Analyze the data to identify proteins that are significantly up- or down-regulated upon treatment with Compound 27.[6]
Cell Viability and Cytotoxicity Assays
Objective: To evaluate the effect of the degrader on cell health and determine its cytotoxic potential.
Methodology:
-
Cell Plating and Treatment: Plate cells in 96-well plates and treat with a range of concentrations of Compound 27.
-
Viability Assay: After a set incubation period (e.g., 72 hours), add a viability reagent such as CellTiter-Glo® (promega) which measures ATP levels, or perform an MTT or XTT assay.
-
Data Analysis: Measure the luminescence or absorbance and plot the results against the compound concentration to determine the IC50 (concentration for 50% inhibition of cell viability).[9][10] A variety of assays can be used to evaluate cell cytotoxicity, including enzyme leakage assays, membrane impermeable dyes, and apoptosis assays.[9][10][11]
Conclusion
The validation of the therapeutic window for a novel protein degrader like Compound 27 is a multifaceted process that requires a combination of in vitro and in vivo studies. By systematically evaluating its efficacy, selectivity, and toxicity in comparison to other therapeutic modalities, researchers can build a comprehensive profile of the degrader's potential. The experimental protocols and comparative data presented in this guide provide a robust framework for the preclinical assessment of Compound 27-based degraders, ultimately facilitating their translation into effective and safe therapeutics.
References
- 1. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. mdpi.com [mdpi.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. drughunter.com [drughunter.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
Benchmarking Compound 27: A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugates
For Immediate Release
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to achieving optimal therapeutic efficacy and safety. This guide provides a detailed comparison of the novel Compound 27 linker against leading commercially available cleavable linkers. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in ADC design and development.
Compound 27 incorporates a protease-cleavable linker system designed for the targeted release of cytotoxic payloads within the tumor microenvironment. This guide will benchmark its performance characteristics against the industry-standard maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC) and valine-alanine-p-aminobenzylcarbamate (VA-PABC) linkers.
Core Principles of Protease-Cleavable Linkers
Protease-cleavable linkers are designed to be stable in systemic circulation and to be selectively cleaved by enzymes, such as Cathepsin B, which are overexpressed in the lysosomal compartment of cancer cells. This enzymatic cleavage initiates the release of the cytotoxic payload, leading to targeted cell death. The general mechanism involves a dipeptide sequence recognized by the protease and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), which fragments upon cleavage to liberate the active drug.
Figure 1. General mechanism of action for an ADC with a protease-cleavable linker.
Comparative Analysis of Linker Performance
The stability and cleavage kinetics of ADC linkers are critical determinants of their in vivo performance. Premature cleavage in circulation can lead to off-target toxicity, while inefficient cleavage at the tumor site can diminish therapeutic efficacy.
Plasma Stability
A key performance indicator for ADC linkers is their stability in plasma. The valine-citrulline (VC) motif, while stable in human plasma, has been shown to be susceptible to cleavage by mouse carboxylesterase Ces1c, leading to premature payload release in murine models[1][2][3]. This can complicate preclinical evaluation. The valine-alanine (VA) linker has been explored as an alternative with potentially improved stability and reduced aggregation, particularly with high drug-to-antibody ratios (DARs)[4][5][][7].
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Human Plasma Stability | Mouse Plasma Stability | Key Considerations |
| Compound 27 (presumed VC-PABC based) | High | Moderate to Low | Susceptible to mouse carboxylesterase Ces1c. |
| MC-Val-Cit-PABC | High[2] | Moderate to Low[1][2][3] | Standard linker, but instability in mouse models is a known issue. |
| Val-Ala-PABC | High | Higher than VC-PABC | May reduce aggregation at high DARs.[4][5][7] |
| Glu-Val-Cit-PABC (EVCit) | High | High[3] | Modification to improve stability in mouse plasma.[3] |
Enzymatic Cleavage Efficiency
The rate of cleavage by lysosomal proteases like Cathepsin B is crucial for timely payload release. Both Val-Cit and Val-Ala dipeptides are effective substrates for Cathepsin B.[4][8]
Table 2: Cathepsin B Cleavage Efficiency
| Linker Dipeptide | Relative Cleavage Rate | Notes |
| Val-Cit | High[8] | Widely used and well-characterized. |
| Val-Ala | High[4] | Comparable cleavage efficiency to Val-Cit. |
Experimental Protocols
Accurate benchmarking of ADC linkers requires robust and standardized experimental protocols. The following outlines the methodologies for key performance assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in plasma.
Methodology:
-
The ADC is incubated in human and mouse plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
The concentration of intact ADC (conjugated antibody) and released payload is quantified using methods such as ELISA or LC-MS.[9][10] A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.[11]
Figure 2. Workflow for in vitro plasma stability assessment of ADCs.
In Vivo Pharmacokinetic Analysis
Objective: To evaluate the stability and clearance of an ADC in a living organism.
Methodology:
-
The ADC is administered intravenously to animal models (e.g., mice).
-
Blood samples are collected at multiple time points post-administration.
-
Plasma concentrations of total antibody and antibody-conjugated drug are determined by ELISA.[1][9] The difference in these concentrations over time reflects the rate of in vivo drug deconjugation.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target cancer cell lines.
Methodology:
-
Cancer cells expressing the target antigen are cultured in 96-well plates.
-
Cells are treated with serial dilutions of the ADC.
-
Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using a colorimetric assay (e.g., MTS or MTT).
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the ADC's potency.
Commercially Available Linkers for Comparison
A variety of cleavable linkers are commercially available for ADC development. These can be procured as standalone reagents or as pre-formed linker-payload conjugates.
Table 3: Selected Commercially Available Cleavable Linkers
| Product Name | Supplier | Key Features |
| MC-Val-Cit-PABC-PNP | MedChemExpress, BroadPharm | Standard Val-Cit linker with a maleimide (B117702) group for conjugation to antibody thiols.[12][13][14] |
| Mal-PEG4-Val-Ala-PAB | BroadPharm | Val-Ala linker with a PEG spacer to potentially improve solubility.[15] |
| MC-Gly-Gly-Phe-Gly-OH | MedChemExpress | A tetrapeptide linker used in Enhertu. |
| β-Glucuronide Linkers | Creative Biolabs | Cleaved by β-glucuronidase, an enzyme present in the tumor microenvironment.[16][17] |
Conclusion
The selection of a linker is a critical decision in the design of an effective and safe ADC. While Compound 27, based on a protease-cleavable dipeptide-PABC system, aligns with established mechanisms of action, its performance, particularly its stability in preclinical mouse models, must be rigorously benchmarked against commercially available alternatives. The Val-Ala and modified EVCit linkers represent important advancements in addressing the known liabilities of the standard Val-Cit linker. The experimental protocols outlined in this guide provide a framework for conducting a thorough and objective comparison to inform the selection of the optimal linker for a given therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mc-Val-Cit-PABC-PNP Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 14. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 15. Mal-PEG4-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 16. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 17. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Essential Disposal Protocol for E3 Ligase Ligand-linker Conjugate 27
For researchers, scientists, and drug development professionals, the proper disposal of E3 Ligase Ligand-linker Conjugate 27 and similar proteolysis-targeting chimera (PROTAC) components is critical for maintaining laboratory safety and environmental protection. These compounds are integral to targeted protein degradation research but must be handled as hazardous chemical waste.[1][2][3][4] Adherence to the following step-by-step procedures will ensure compliance with safety regulations and minimize risk.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, including weighing, dissolution, and disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any powders or aerosols.
Summary of Waste Management
Proper disposal of this compound involves a systematic approach of segregation, containment, labeling, and transfer. The primary and mandatory method for disposal is through your institution's certified hazardous waste management service.[5]
| Waste Type | Collection Container | Disposal Route |
| Solid Waste | Labeled, sealed, chemical-resistant container | Institutional Hazardous Waste Management Service |
| (Unused powder, contaminated labware) | ||
| Liquid Waste | Labeled, sealed, chemical-resistant container | Institutional Hazardous Waste Management Service |
| (Solutions in DMSO, buffers, etc.) | (e.g., glass bottle) | |
| Spill Cleanup Debris | Labeled, sealed, chemical-resistant container | Institutional Hazardous Waste Management Service |
| (Absorbent material, contaminated PPE) |
Step-by-Step Disposal Procedures
-
Segregation of Waste :
-
Solid Waste : Collect any unused or waste powder of this compound in a clearly labeled, sealed container designated for solid chemical waste.[2] This includes any contaminated items such as weighing boats, pipette tips, and microcentrifuge tubes.[2]
-
Liquid Waste : Solutions containing the conjugate should be collected in a separate, labeled, and sealed waste container.[2] Do not mix this waste with other incompatible chemical waste streams.[2] For instance, halogenated and non-halogenated solvents should generally be kept separate.[1]
-
Sharps : Any needles or other sharps contaminated with the conjugate should be disposed of in a designated sharps container for chemical waste.
-
-
Container Labeling and Storage :
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[5][6]
-
Store sealed waste containers in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory.[6][7] This area should be away from general lab traffic and incompatible materials.[3]
-
Ensure containers are in good condition, compatible with the waste they hold, and securely capped at all times except when adding waste.[4][7] Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity.[3]
-
-
Spill Management :
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
For solid spills , carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills , use a non-combustible absorbent material like vermiculite (B1170534) or sand to contain and absorb the liquid.[2]
-
Collect all cleanup materials into a designated, sealed container for hazardous waste.[2]
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and then wash the area thoroughly.[2]
-
-
Final Disposal :
-
Do not dispose of this compound down the drain or in the general trash.[2]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Experimental Workflow: Waste Disposal
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship of Disposal Decisions
Caption: Decision tree for handling different forms of E3 ligase conjugate waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 27
Essential Safety and Handling Guide: E3 Ligase Ligand-linker Conjugate 27
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. This guide is based on best practices for handling similar chemical compounds, such as Proteolysis Targeting Chimeras (PROTACs) and other protein degraders, and should be supplemented by a thorough risk assessment conducted by the user and their institution's safety office.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance on personal protective equipment, operational handling, and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound.[1] The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Chemically resistant gloves (e.g., nitrile) | Lab coat | Use in a chemical fume hood |
| Solution Preparation | Safety goggles or face shield | Chemically resistant gloves (e.g., nitrile) | Lab coat | Use in a chemical fume hood[1] |
| Cell Culture Treatment | Safety glasses | Nitrile gloves | Lab coat | Work in a biological safety cabinet |
| Waste Disposal | Safety goggles | Chemically resistant gloves (e.g., nitrile) | Lab coat | As required by procedure |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure personnel safety.[1]
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package.
-
Verify that the container is tightly sealed and the label matches the product ordered.
Storage
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials and foodstuff containers.[2]
-
Follow the specific storage temperature recommendations provided by the manufacturer (typically -20°C or -80°C for long-term storage).
Weighing and Solution Preparation
-
Solid Compound : Handle the solid form of the compound within a certified chemical fume hood to avoid inhalation of dust.[1][2]
-
Solution Preparation :
Hazard Identification and First Aid
While specific hazards for this conjugate are unknown, the following first aid measures are recommended based on similar compounds.[1][2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation : Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Absorb : Use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill.
-
Collect : Collect the absorbed material and place it in a suitable, closed container for disposal.[2]
-
Clean : Clean the spill area thoroughly with a suitable detergent and water.
-
Dispose : Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Plan
All waste containing this compound, including empty containers, contaminated lab supplies, and unused material, should be treated as hazardous chemical waste.
-
Collection : Collect chemical waste in suitable, closed, and properly labeled containers.[2]
-
Segregation : Do not mix with other waste streams unless compatible.
-
Disposal : Arrange for disposal through a licensed professional waste disposal service. Discharge into the environment must be avoided.[2]
Experimental Protocol: Western Blot for Protein Degradation
This is an example protocol to assess the degradation of a target protein after treatment with an E3 ligase ligand-linker conjugate.
-
Cell Seeding : Seed cells (e.g., a relevant cancer cell line) into 6-well plates at an appropriate density and allow them to adhere overnight.[1]
-
Preparation of Treatment Solutions : Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).[1]
-
Cell Treatment : Remove the existing medium from the cells and add the medium containing the different concentrations of the conjugate or vehicle control. Incubate for the desired time (e.g., 24 hours).[1]
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation : Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1]
-
Also, probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Data Analysis : Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control to determine the relative decrease in protein levels at different concentrations of the conjugate.[1]
Visual Workflows
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
